Tert-butyl 3-(methylamino)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(methylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-6-9-4/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMOPRNLDIPINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143707-72-6 | |
| Record name | tert-butyl 3-(methylamino)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 3-(methylamino)propanoate CAS number 143707-72-6 properties
An In-Depth Technical Guide to Tert-butyl 3-(methylamino)propanoate (CAS 143707-72-6): Properties, Synthesis, and Applications in Drug Development
Introduction
This compound, with CAS number 143707-72-6, is a valuable bifunctional molecule belonging to the class of β-amino acid esters. It features a secondary amine and a sterically hindered tert-butyl ester, making it a versatile building block in organic synthesis. For researchers and scientists in drug development, its primary significance lies in its application as a flexible linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1] The tert-butyl group serves as a common protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the secondary amine provides a nucleophilic handle for further molecular elaboration. This guide offers a comprehensive overview of its chemical properties, a detailed synthetic protocol, analytical characterization methods, and its strategic application in medicinal chemistry, grounded in established scientific principles.
Section 1: Physicochemical and Chemical Properties
Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and application in experimental design. This compound is typically supplied as a colorless to light yellow liquid or a low-melting solid.[2][3] The tert-butyl ester provides significant lipophilicity, as indicated by its calculated LogP of 1.07.[4]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 143707-72-6 | [2][5] |
| Molecular Formula | C₈H₁₇NO₂ | [3][4] |
| Molecular Weight | 159.23 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid/semi-solid | [2][3] |
| Boiling Point | 203.7 ± 23.0 °C (at 760 mmHg) | [4][6] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 77.0 ± 22.6 °C | [4] |
| Refractive Index | 1.428 | [4] |
| Vapor Pressure | 0.3 ± 0.4 mmHg (at 25°C) | [4] |
| LogP | 1.07 | [4] |
| Topological Polar Surface Area (PSA) | 38.33 Ų | [4] |
Storage and Stability
For long-term stability, the compound should be stored under refrigerated conditions (2-8°C), sealed in a dry environment, and protected from light.[2][3] For solutions in solvent, storage at -20°C for up to a month or -80°C for up to six months is recommended.[3] Its classification as a combustible liquid (GHS Category 4) necessitates storage away from heat, sparks, and open flames.[5]
Section 2: Synthesis and Purification
The most direct and common method for synthesizing this compound is the Aza-Michael addition. This reaction involves the conjugate addition of a primary amine (methylamine) to an α,β-unsaturated ester (tert-butyl acrylate).
Causality of Experimental Design:
-
Choice of Base: The reaction proceeds readily without a strong base, as methylamine is sufficiently nucleophilic to attack the electron-deficient alkene of the acrylate.
-
Solvent: A polar protic solvent like methanol can facilitate the reaction by stabilizing charged intermediates, though the reaction can also be run neat or in an aprotic solvent like THF.[7]
-
Temperature Control: The reaction is exothermic. Initial cooling is often employed to control the reaction rate and prevent polymerization of the acrylate starting material, especially during the initial addition of the amine.[7]
-
Purification: The product's boiling point allows for purification via vacuum distillation, which is effective at removing non-volatile impurities and unreacted starting materials.[7] Alternatively, silica gel chromatography can be used for high-purity samples.
Diagram 1: Synthetic Workflow
Caption: Logical flow of incorporating the molecule into a PROTAC.
The Tert-butyl Moiety in Medicinal Chemistry
The tert-butyl group itself is a common feature in drug candidates, valued for its ability to provide steric bulk that can enhance binding affinity in specific protein pockets. However, it is also known to be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can be a liability leading to high clearance and poor pharmacokinetic profiles. [8]In the context of this molecule, its role is primarily as a protecting group that is removed during synthesis and is not present in the final PROTAC.
Section 5: Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as a combustible liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation. [2][5]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
| Danger | Skin Irritation (Category 2) | H315: Causes skin irritation [5] | |
| Eye Damage (Category 1) | H318: Causes serious eye damage [5] | ||
| STOT SE (Category 3) | H335: May cause respiratory irritation [5] | ||
| Flammable Liquid (Category 4) | H227: Combustible liquid [5] |
Safe Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [5]* Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat. [5][9]* Handling: Avoid contact with skin, eyes, and inhalation of vapors. [5]Keep away from heat and open flames. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [5] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell. [5]* Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. [5]
-
Conclusion
This compound is more than a simple chemical reagent; it is a key enabling tool for advanced therapeutic design. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its ideal bifunctional architecture make it a valuable asset for researchers in drug discovery. Its role as a foundational piece in the modular construction of PROTAC linkers highlights its importance in the development of next-generation pharmaceuticals aimed at targeted protein degradation. Proper understanding of its handling, synthesis, and strategic application is crucial for leveraging its full potential in the laboratory.
References
-
tert-Butyl N-methyl-β-alaninate | CAS#:143707-72-6 . Chemsrc. [Link]
-
This compound . Fluorochem. [Link]
-
Supporting Information for a scientific article . Royal Society of Chemistry. (Note: This is a representative link for supporting information which often contains spectral data, the specific document is not directly about the target compound but illustrates data format). [Link]
-
Synthesis of tert-butyl propanoate . PrepChem.com. [Link]
-
¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0034239) . Human Metabolome Database. [Link]
-
This compound (C₈H₁₇NO₂) . PubChemLite. [Link]
-
Butyl 3-(tert-butylamino)propanoate . PubChem. [Link]
-
FT-IR spectra of 3-amino-1-propanol and tert-butyl-N-(3-hydroxypropyl) carbamate . ResearchGate. [Link]
-
Supplementary Information for Green Chemistry . The Royal Society of Chemistry. [Link]
-
FT-IR spectrum of tert-butyl... . ResearchGate. [Link]
-
Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities . PubMed. [Link]
-
Metabolically Stable tert-Butyl Replacement . NIH National Library of Medicine. [Link]
-
Tert-butyl 2-methyl-2-(methylamino)propanoate . PubChem. [Link]
-
1-Butanol, 3-methyl-, propanoate . NIST WebBook. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 143707-72-6 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-Butyl N-methyl-β-alaninate | CAS#:143707-72-6 | Chemsrc [chemsrc.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound,143707-72-6-Amadis Chemical [amadischem.com]
- 7. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
Physical and chemical properties of Tert-butyl 3-(methylamino)propanoate
An In-Depth Technical Guide to Tert-butyl 3-(methylamino)propanoate for Advanced Research and Development
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule increasingly utilized in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties, synthesis, reactivity, and critical applications of this compound, with a particular focus on its role as a linker in Proteolysis-Targeting Chimeras (PROTACs).
Introduction: A Key Building Block for Targeted Protein Degradation
This compound (CAS No. 143707-72-6) is a β-amino acid ester characterized by a secondary amine and a tert-butyl protected carboxylic acid. This unique structure provides two distinct points for chemical modification, making it an invaluable building block in multi-step organic synthesis.
Its primary significance in modern drug discovery lies in its application as a flexible linker for the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific disease-causing proteins.[2][3] They consist of two ligands—one binding the target protein, the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The properties of this linker are critical for the efficacy of the PROTAC, and this compound offers a synthetically tractable scaffold to build these crucial components.[1][4]
Physicochemical and Safety Profile
Understanding the fundamental properties and handling requirements of a chemical is paramount for its effective and safe use in a laboratory setting.
Core Properties
The key physical and chemical identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 143707-72-6 | [5] |
| Molecular Formula | C₈H₁₇NO₂ | [2][5] |
| Molecular Weight | 159.23 g/mol | [2][5] |
| IUPAC Name | This compound | |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 203.7 °C | [6] |
| Density | 0.92 g/cm³ | [6] |
| Flash Point | 77.0 ± 22.6 °C | [7] |
| InChIKey | QFMOPRNLDIPINY-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation.[7]
-
Hazard Statements: H227, H315, H318, H335
-
Signal Word: Danger
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.[7]
-
Storage: The compound should be stored in a tightly sealed container in a dry, dark place at temperatures between 2-8°C. For long-term storage in solution, recommendations are -80°C for up to 6 months or -20°C for one month, protected from light.[5]
-
Incompatibilities: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.[7]
Synthesis and Purification
The most direct and efficient synthesis of this compound is achieved via an aza-Michael addition reaction. This reaction involves the conjugate addition of a primary amine (methylamine) to an α,β-unsaturated ester (tert-butyl acrylate).[8] This method is highly atom-economical and generally proceeds with high yield.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Causality: This protocol is adapted from established procedures for the synthesis of related β-amino esters.[9] The initial cooling to 0°C is critical to control the exothermic nature of the aza-Michael addition of a primary amine, preventing runaway reactions and the formation of side products. Using a solution of methylamine allows for precise stoichiometric control.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
-
Charge Reactants: Charge tert-butyl acrylate (1.0 eq) into the flask, dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
Amine Addition: Slowly add a solution of methylamine (e.g., 2M in THF, 1.1 eq) to the stirred solution of tert-butyl acrylate via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acrylate is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash with brine to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[9]
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Commercial suppliers confirm the structure via ¹H NMR and purity via GC.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure and data from analogous compounds, the following proton (¹H) and carbon (¹³C) NMR signals are expected (in CDCl₃).[10]
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| ~2.85 | Triplet | 2H | -CH₂-N- | |
| ~2.50 | Triplet | 2H | -CH₂-C(O)O- | |
| ~2.45 | Singlet | 3H | N-CH₃ | |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ | |
| ~1.5-2.0 | Broad Singlet | 1H | N-H |
| ¹³C NMR | δ (ppm) | Assignment |
| ~172.0 | C=O (Ester) | |
| ~80.5 | -C(CH₃)₃ | |
| ~47.0 | -CH₂-N- | |
| ~36.0 | N-CH₃ | |
| ~35.5 | -CH₂-C(O)O- | |
| ~28.0 | -C(CH₃)₃ |
Chromatographic Analysis
Gas Chromatography (GC): GC is the standard method for determining the purity of this volatile compound. A purity of >98% is commonly reported for commercial batches.[5] Method development may require dissolving the sample in a solvent like methanol to reduce viscosity for direct injection.[11]
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from its two orthogonal reactive sites: the nucleophilic secondary amine and the acid-labile tert-butyl ester.
Caption: Key reactive pathways of this compound.
-
Secondary Amine: The N-H bond provides a site for further functionalization. The nitrogen atom acts as a potent nucleophile, readily undergoing reactions such as:
-
Acylation: Reaction with acyl chlorides or activated esters to form stable amide bonds.
-
Alkylation/Arylation: Reaction with alkyl or aryl halides to form a tertiary amine. Nickel-catalyzed cross-coupling reactions are effective for N-arylation.[12]
-
-
Tert-butyl Ester: This group serves as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions, including those that are basic or nucleophilic. It can be selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane, to liberate the free carboxylic acid without affecting other parts of the molecule.[13]
Application in PROTAC Synthesis
The orthogonal reactivity described above makes this molecule an ideal linker for PROTAC synthesis. The general strategy allows for the sequential and controlled attachment of the two different ligands.
Caption: General workflow for using the linker in PROTAC synthesis.
This step-wise approach prevents polymerization and the formation of undesired homo-dimers of the ligands. By first coupling a ligand to the amine, the ester remains protected. Following purification, the ester is deprotected to reveal the carboxylic acid, which then serves as the handle to attach the second ligand, completing the synthesis of the PROTAC molecule.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the rational design of complex molecules. Its well-defined physical properties, straightforward synthesis, and predictable, orthogonal reactivity make it a reliable component in demanding synthetic campaigns. For scientists engaged in the development of targeted protein degraders and other advanced therapeutics, a thorough understanding of this molecule's characteristics is essential for leveraging its full potential in accelerating the discovery of novel medicines.
References
-
O'Donnell, C. J., et al. Reaction of β-Amino α,β-Unsaturated Esters with Amines. Bulletin of the Chemical Society of Japan. [Link]
-
Supporting Information for scientific article. Royal Society of Chemistry. [Link]
-
Kowalczyk, T., et al. Poly(beta-amino esters): applications in immunology. PMC, PubMed Central. [Link]
-
Supporting Information for Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. [Link]
-
Burel, A., et al. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry (RSC Publishing). [Link]
-
Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]
-
Jeon, H., et al. Harnessing β-Hydroxyl Groups in Poly(β-Amino Esters) toward Robust and Fast Reprocessing Covalent Adaptable Networks. Macromolecules, ACS Publications. [Link]
-
Escalante, J., et al. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]
-
Supporting Information for Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. The Royal Society of Chemistry. [Link]
-
ResearchGate. Aza-Michael addition of benzylamine to methyl 6 and tert-butyl 7.... [Link]
-
Environmental Protection Agency. III Analytical Methods. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
-
Supporting Information for Green Chemistry article. The Royal Society of Chemistry. [Link]
-
Wooley, K.L., et al. The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. [Link]
- Google Patents.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 9. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
An In-Depth Technical Guide to Tert-butyl 3-(methylamino)propanoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(methylamino)propanoate, a key building block in modern medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, and explore its critical role in the development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a practical resource for researchers and scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and actionable experimental procedures.
Core Molecular Attributes
This compound is a secondary amine-containing ester that has gained significant traction as a versatile linker component in the design of bifunctional molecules. Its structure combines a nucleophilic secondary amine, a flexible propanoate chain, and a sterically bulky tert-butyl ester protecting group.
Molecular Formula and Weight
The fundamental identifying characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO₂ | [1][2][3][4] |
| Molecular Weight | 159.23 g/mol | [1][2][3][4] |
| CAS Number | 143707-72-6 | [2][3] |
Chemical Structure
The structure of this compound features a simple aliphatic chain, making it a flexible component when incorporated into larger molecules.
Sources
Spectral Characterization of Tert-butyl 3-(methylamino)propanoate: A Technical Guide
Molecular Structure and Overview
Tert-butyl 3-(methylamino)propanoate is a secondary amine and a tert-butyl ester with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol .[1] Its structure presents distinct features amenable to spectroscopic characterization, namely the tert-butyl group, the propanoate backbone, and the N-methyl secondary amine.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Typical spectral width: 0 to 200 ppm.
-
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.75 | Triplet (t) | 2H | -CH₂-N |
| ~2.45 | Singlet (s) | 3H | N-CH₃ |
| ~2.40 | Triplet (t) | 2H | -CH₂-C=O |
| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ |
| ~1.7 (broad) | Singlet (s) | 1H | N-H |
Interpretation of ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show five distinct signals. The most downfield signal around 2.75 ppm corresponds to the methylene group adjacent to the nitrogen atom. The singlet at approximately 2.45 ppm is characteristic of the N-methyl group. The other methylene group, adjacent to the carbonyl, is expected around 2.40 ppm. The large singlet at approximately 1.45 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group. A broad singlet for the N-H proton is also anticipated, the chemical shift of which can be variable and concentration-dependent.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Ester) |
| ~80 | -C (CH₃)₃ |
| ~49 | -C H₂-N |
| ~36 | N-C H₃ |
| ~35 | -C H₂-C=O |
| ~28 | -C(C H₃)₃ |
Interpretation of ¹³C NMR Spectrum:
The ¹³C NMR spectrum is predicted to show six signals. The ester carbonyl carbon is the most downfield signal, appearing around 172 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm. The two methylene carbons will have distinct chemical shifts, with the one attached to nitrogen being more downfield (~49 ppm) than the one adjacent to the carbonyl group (~35 ppm). The N-methyl carbon should appear around 36 ppm, and the three equivalent methyl carbons of the tert-butyl group will give a single signal at approximately 28 ppm.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR-ATR Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.
-
Background Scan: With a clean and empty ATR crystal, perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of this compound onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Predicted IR Spectral Data
The table below outlines the predicted characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3350 - 3310 | Weak-Medium | Secondary Amine | N-H Stretch |
| 2980 - 2850 | Strong | Alkyl C-H | C-H Asymmetric & Symmetric Stretch |
| 1735 - 1715 | Strong | Ester C=O | C=O Stretch |
| 1470 - 1450 | Medium | Alkyl CH₂, CH₃ | C-H Bend |
| 1390 & 1365 | Medium | tert-Butyl | C-H Bend (Umbrella mode) |
| 1250 - 1150 | Strong | Ester C-O | C-O Stretch |
| 1200 - 1020 | Medium | Aliphatic Amine | C-N Stretch |
Interpretation of IR Spectrum:
The IR spectrum will be dominated by a strong, sharp absorption band around 1735-1715 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretch. The N-H stretch of the secondary amine is expected as a weak to medium band in the region of 3350-3310 cm⁻¹. Strong C-H stretching vibrations from the alkyl groups will be prominent between 2980 and 2850 cm⁻¹. The characteristic "umbrella" bending of the tert-butyl group should be observable as two medium bands at approximately 1390 and 1365 cm⁻¹. A strong C-O stretching band for the ester is expected in the 1250-1150 cm⁻¹ region.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum of this compound.
Methodology:
-
Instrumentation: A mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Sample Introduction: For EI, the sample is introduced via a direct insertion probe or GC-MS. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.
Predicted Mass Spectrum Data
The monoisotopic mass of this compound is 159.12593 Da.[2]
Predicted Fragmentation Pattern (EI):
-
m/z 159: Molecular ion [M]⁺•.
-
m/z 144: Loss of a methyl group (-CH₃).
-
m/z 102: Loss of the tert-butyl group (-C₄H₉) or isobutylene (-C₄H₈) via McLafferty rearrangement.
-
m/z 88: Alpha-cleavage with loss of C₄H₉O₂.
-
m/z 57: Tert-butyl cation [C(CH₃)₃]⁺, often a very stable and abundant fragment.
Predicted ESI-MS: In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 160.13321.[2] Other adducts such as [M+Na]⁺ at m/z 182.11515 may also be observed.[2]
Interpretation of Mass Spectrum:
The mass spectrum provides the molecular weight of the compound. The fragmentation pattern is a molecular fingerprint. The prominent peak at m/z 57 in the EI spectrum would be a strong indicator of the presence of a tert-butyl group. The loss of 57 mass units from the molecular ion (159 -> 102) is also indicative of the tert-butyl ester moiety. Alpha-cleavage adjacent to the nitrogen atom is another expected fragmentation pathway.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Key Mass Spec Fragmentation
Caption: Primary fragmentation pathways of this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By combining predicted data with established spectroscopic principles, researchers and drug development professionals can effectively utilize NMR, IR, and MS to confirm the identity and purity of this important chemical intermediate. The provided experimental protocols serve as a starting point for laboratory analysis, ensuring reliable and reproducible results.
References
- MedChemExpress. tert-Butyl 3-(methylamino)
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supplementary Information for Green Chemistry. [Link]
-
PubChemLite. This compound (C8H17NO2). [Link]
Sources
Purity and appearance of Tert-butyl 3-(methylamino)propanoate
An In-Depth Technical Guide to the Purity and Appearance of Tert-butyl 3-(methylamino)propanoate
Introduction
This compound (CAS No. 143707-72-6) is a valuable bifunctional molecule, incorporating both a secondary amine and a protected carboxylic acid in the form of a tert-butyl ester.[1][2] This structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures where precise control over reactivity is paramount. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the secondary amine provides a nucleophilic center for further functionalization.
Given its role as a precursor in multi-step syntheses, the purity and well-defined character of this compound are not merely figures of merit but critical determinants of reaction yield, impurity profiles of subsequent intermediates, and the ultimate quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the appearance, physicochemical properties, and rigorous analytical methodologies required to ascertain the purity of this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Expected Appearance
A thorough understanding of the compound's physical and chemical properties is the foundation of its effective use and analysis.
Appearance
The physical state of this compound can be variable, with commercial suppliers describing it as a liquid, solid, or semi-solid.[3] This variability may depend on the residual solvent content and the presence of minor impurities. In its high-purity form, it is typically a clear liquid.[1][4] While supplier data often lists it as colorless, synthesized batches of similar amino esters are sometimes described as yellow oils, suggesting that a pale yellow tint may be present, particularly in material that is not highly purified.[5]
Core Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 143707-72-6 | [1][3] |
| Molecular Formula | C₈H₁₇NO₂ | [2] |
| Molecular Weight | 159.23 g/mol | [3] |
| Physical Form | Liquid, Solid, or Semi-Solid | [3] |
| Boiling Point | 203.7 °C (Predicted) | |
| Flash Point | 77.0 ± 22.6 °C | [1][4] |
| Purity (Typical) | ≥95% to ≥98% | [3][4] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [3] |
Comprehensive Purity Assessment: A Multi-Modal Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of chromatographic and spectroscopic methods to identify and quantify the principal component, volatile and non-volatile impurities, residual solvents, and water content.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the cornerstone for determining the purity of non-volatile organic compounds. For this compound, which lacks a strong native chromophore for UV detection, a derivatization step is essential to achieve high sensitivity.[6] Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol reacts with the primary or secondary amine to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity by a fluorescence detector (FLD).[7][8] A reversed-phase C18 column is the standard choice, as it effectively separates the derivatized analyte from unreacted reagents and other polar and non-polar impurities based on hydrophobicity.[9]
Protocol: Purity by HPLC-FLD with OPA Derivatization
-
Reagent Preparation:
-
OPA Reagent: Prepare a solution of o-phthalaldehyde and 3-mercaptopropionic acid in a borate buffer (pH ~9.5). This reagent should be prepared fresh daily and protected from light.
-
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water mixture).
-
-
Derivatization Procedure:
-
In an autosampler vial, mix 100 µL of the diluted sample/standard with 400 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. The timing is critical for reproducibility.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Buffered aqueous solution (e.g., 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might run from 20% B to 80% B over 20 minutes to elute a wide range of impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelengths: Excitation at 340 nm, Emission at 455 nm.[8]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials or solvents.[10] The compound is sufficiently volatile to be analyzed by GC. A low-polarity capillary column (e.g., 5% phenyl polysiloxane) separates compounds based on their boiling points and polarity. The mass spectrometer provides definitive identification of eluting peaks by comparing their fragmentation patterns to spectral libraries. For quantitative analysis of residual solvents, a headspace autosampler is typically used to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile analyte.[11]
Protocol: Volatile Impurity Profile by GC-MS
-
Sample Preparation:
-
Accurately weigh ~25 mg of the sample into a GC vial.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or methanol).
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (MS).
-
Column: DB-5ms, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using area percent or by creating calibration curves with certified standards if specific impurity levels are required.
-
Quantitative NMR (qNMR) Spectroscopy
Causality: While ¹H NMR is primarily used for structural elucidation, its quantitative application (qNMR) is a powerful primary method for determining the absolute purity (mass fraction) of a substance without needing a reference standard of the analyte itself.[10] The method relies on comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified, high-purity internal standard of known mass. The key to accuracy is ensuring full relaxation of all relevant protons by using a long relaxation delay (d1), typically at least five times the longest T1 relaxation time of any proton being integrated.
Protocol: Absolute Purity by qNMR
-
Selection of Internal Standard:
-
Choose a standard with high purity, stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into a vial. Record weights precisely.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃).
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment with a precisely calibrated 90° pulse.
-
Relaxation Delay (d1): ≥ 30 seconds (a conservative value to ensure full relaxation).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio >250:1 for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Apply Fourier transform and perform phase and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the singlet from the tert-butyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
-
Common Impurities and Their Origins
Understanding potential impurities is critical for developing robust analytical methods and purification strategies.
| Impurity Type | Potential Compounds | Likely Origin |
| Starting Materials | Tert-butyl acrylate, Methylamine | Incomplete reaction during synthesis.[12] |
| By-products | Di-adducts (e.g., tert-butyl 3,3'-(methylazanediyl)dipropanoate) | Reaction of the product with another molecule of tert-butyl acrylate. |
| Degradation Products | 3-(Methylamino)propanoic acid, Isobutylene | Hydrolysis of the tert-butyl ester, especially under acidic conditions or prolonged storage. |
| Residual Solvents | Toluene, Dichloromethane, Ethyl Acetate, etc. | Carryover from the reaction workup and purification steps.[13] |
Purification Strategies
For research and development purposes, if the purity of a batch is found to be insufficient, standard laboratory purification techniques can be employed:
-
Vacuum Distillation: Effective for removing non-volatile impurities or solvents with significantly different boiling points. Given the compound's predicted boiling point, this method is highly suitable for thermally stable liquids.[14]
-
Column Chromatography: Silica gel chromatography using a gradient of a polar solvent (e.g., methanol in dichloromethane, often with a small amount of base like triethylamine to prevent streaking) can be used to separate polar impurities and closely related by-products.[14]
Conclusion
The quality of this compound is a critical parameter that directly impacts its performance in synthetic applications. A clear, colorless to light yellow liquid or semi-solid appearance is typical, with commercial purities generally exceeding 95%. A definitive assessment of purity, however, requires a multi-technique analytical approach. HPLC with derivatization provides an accurate measure of the main component and non-volatile impurities, GC-MS is essential for identifying volatile contaminants and residual solvents, and qNMR offers a primary method for determining absolute purity. By implementing these rigorous, self-validating protocols, researchers and drug development professionals can ensure the material's identity, strength, and quality, thereby guaranteeing the integrity and reproducibility of their scientific outcomes.
References
- MedChemExpress. (2025). This compound-SDS.
-
ResearchGate. (n.d.). HPLC separation of acidic amino acid esters. Retrieved from [Link]
- Supporting Information. (n.d.). General procedure for the synthesis of compounds.
-
PubChemLite. (n.d.). This compound (C8H17NO2). Retrieved from [Link]
- Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University.
-
Wiczkowski, W., Romaszko, J., & Szawara-Nowak, D. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health. Retrieved from [Link]
-
Global Science. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Retrieved from [Link]
-
Reagent Instruments Network. (n.d.). This compound - Fluorochem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). Validation of an analytical procedure: Control of residual solvents in pharmaceutical substance. Retrieved from [Link]
- The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry.
-
Church, C. D., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 143707-72-6 [sigmaaldrich.com]
- 4. This compound | 143707-72-6 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Solubility Profile of Tert-butyl 3-(methylamino)propanoate: A Methodical Approach for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
Tert-butyl 3-(methylamino)propanoate is a valuable building block in organic synthesis, finding utility in the development of novel pharmaceutical agents and other complex molecules. A thorough understanding of its solubility characteristics is a fundamental prerequisite for its effective use in reaction chemistry, purification, formulation, and preclinical development. Low or misunderstood solubility can lead to significant challenges, including unpredictable reaction kinetics, poor bioavailability, and unreliable in vitro testing results.[1][2] This technical guide provides a comprehensive framework for systematically determining the solubility of this compound. It moves beyond a simple data sheet to offer detailed, field-proven protocols for both qualitative and quantitative solubility assessment, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This document is intended to equip researchers, chemists, and drug development scientists with the necessary tools to generate a robust and reliable solubility profile for this compound.
Physicochemical Profile and Theoretical Context
Before embarking on experimental determination, it is crucial to understand the physicochemical properties of this compound and the theoretical principles governing its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [3] |
| Molecular Weight | 159.23 g/mol | [4] |
| CAS Number | 143707-72-6 | [5] |
| Appearance | Liquid or Solid/Semi-solid | [6][5] |
| Predicted XlogP | 0.6 | [3] |
| Structure |
The structure reveals a molecule with both hydrophobic (tert-butyl group) and hydrophilic (secondary amine and ester functionalities) regions. The secondary amine provides a site for protonation in acidic conditions, suggesting that pH will significantly influence its aqueous solubility. The general principle of "like dissolves like" predicts moderate solubility in polar solvents and lower solubility in nonpolar solvents.
Equilibrium vs. Kinetic Solubility: A Critical Distinction
It is essential to differentiate between two types of solubility measurements:
-
Kinetic Solubility: This is often measured in high-throughput settings where a compound, typically dissolved in a strong organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[1][2] Precipitation is monitored over a short period. While fast, this method can lead to the formation of supersaturated solutions, thus overestimating the true solubility.[7][8]
-
Thermodynamic (Equilibrium) Solubility: This is the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.[9] It represents the true, stable solubility and is the "gold standard" for physicochemical characterization.[10] The shake-flask method is the most reliable technique for determining equilibrium solubility.[7][10] For all subsequent protocols, our focus will be on determining this thermodynamically stable value.
Part 1: Qualitative Solubility Assessment
A preliminary qualitative assessment provides a rapid and cost-effective way to classify the compound's solubility across a range of solvent polarities and pH conditions. This information is invaluable for selecting appropriate solvents for reactions, purifications, and subsequent quantitative analysis.
Experimental Protocol: Qualitative Solubility Testing
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a variety of common laboratory solvents.
Materials:
-
This compound
-
Small test tubes or 1.5 mL vials
-
Vortex mixer
-
Solvents: Water, 5% HCl (aq), 5% NaHCO₃ (aq), 5% NaOH (aq), Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Hexane.
Procedure:
-
Sample Preparation: Add approximately 25 mg of this compound to a series of labeled test tubes.[11]
-
Solvent Addition: Add 0.75 mL of the first test solvent to the corresponding tube.[11]
-
Agitation: Vigorously shake or vortex the tube for 60 seconds.[12]
-
Observation: Visually inspect the solution. Classify the solubility as:
-
Soluble: A clear, homogenous solution with no visible solid particles.
-
Partially Soluble: The solution is cloudy, or some solid remains undissolved.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Repeat: Repeat steps 2-4 for each solvent to be tested. For aqueous solutions, testing in acidic (5% HCl), neutral (Water), and basic (5% NaHCO₃, 5% NaOH) media is critical to understand the impact of pH.[13]
Causality: The use of acidic and basic solutions is diagnostic. Solubility in 5% HCl suggests the presence of a basic functional group (the amine), which forms a soluble salt.[13] Solubility in 5% NaOH would indicate a strongly acidic group, while solubility in the weaker base NaHCO₃ points to a more acidic group like a carboxylic acid.[11]
Workflow for Qualitative Assessment
Caption: Workflow for qualitative solubility screening.
Part 2: Quantitative Equilibrium Solubility Determination
The shake-flask method is the definitive technique for measuring equilibrium solubility.[7][10] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.
Experimental Protocol: Shake-Flask Method
Objective: To accurately quantify the equilibrium solubility of this compound in selected solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS, GC)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solid so that a significant amount remains undissolved at equilibrium.[7]
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the samples for an extended period.
-
Expert Insight: A 24-hour period is a common starting point, but true equilibrium may take longer.[2] To ensure equilibrium is reached, it is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[14]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, either:
-
Dilution: Immediately dilute the clear, saturated solution with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (see Part 3) to determine the concentration.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Workflow for Quantitative Shake-Flask Method
Caption: Workflow for the quantitative shake-flask method.
Part 3: Analytical Quantification
Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique suitable for this compound, given the presence of chromophores (ester group). Gas chromatography (GC) is also a viable option.[15]
Protocol: HPLC-UV Method Development and Calibration
Objective: To develop a reliable HPLC-UV method and create a calibration curve for the accurate quantification of this compound.
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards that bracket the expected concentration of the solubility samples.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to an appropriate wavelength (e.g., 210-220 nm, where esters typically absorb).
-
Analysis: Inject each calibration standard in triplicate to establish reproducibility.
-
-
Calibration Curve Construction: Plot the peak area from the HPLC chromatogram against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a reliable calibration curve.
-
Sample Analysis: Inject the diluted solubility samples (from step 3.1.7) into the HPLC system and record the peak areas. Use the calibration curve equation to calculate the concentration in the diluted samples.
Data Presentation
All quantitative solubility data should be compiled into a clear and concise table.
Table 2: Experimentally Determined Equilibrium Solubility of this compound at 25°C
| Solvent | pH (if aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | ~8-9 (est.) | Fill in data | Fill in data |
| PBS | 7.4 | Fill in data | Fill in data |
| 0.1 M HCl | 1.0 | Fill in data | Fill in data |
| Ethanol | N/A | Fill in data | Fill in data |
| Acetonitrile | N/A | Fill in data | Fill in data |
| Dichloromethane | N/A | Fill in data | Fill in data |
| Hexane | N/A | Fill in data | Fill in data |
Conclusion
A systematic and rigorous determination of the solubility of this compound is not merely an academic exercise; it is a critical step in enabling its successful application in research and development. By employing the gold-standard shake-flask method, coupled with a robust analytical technique like HPLC, researchers can generate reliable and reproducible equilibrium solubility data. This information underpins rational solvent selection for synthesis and purification, provides essential inputs for formulation development, and ensures the integrity of data from biological assays. Following the detailed protocols within this guide will empower scientific professionals to build a comprehensive solubility profile, mitigating risks and accelerating project timelines.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]
-
Solubility equilibrium - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from dissolutiontech.com. [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.). Retrieved from ncbi.nlm.nih.gov. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from sciencedirect.com. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from austincc.edu. [Link]
-
Procedure For Determining Solubility Of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from scribd.com. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from grossmont.edu. [Link]
-
Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study - PubMed. (n.d.). Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society. (n.d.). Retrieved from pubs.acs.org. [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). Retrieved from researchgate.net. [Link]
-
This compound (C8H17NO2) - PubChemLite. (n.d.). Retrieved from pubchemlite.com. [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 143707-72-6 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 143707-72-6 [sigmaaldrich.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Stability and Storage Conditions for Tert-butyl 3-(methylamino)propanoate: A Guide for Researchers
An In-Depth Technical Guide
Abstract
Tert-butyl 3-(methylamino)propanoate (CAS No. 143707-72-6) is a valuable building block in pharmaceutical and chemical synthesis. As with many complex organic molecules, its stability is not absolute. This guide provides an in-depth analysis of the chemical stability profile of this compound, detailing its primary degradation pathways and the underlying chemical principles. We offer field-proven recommendations for optimal storage and handling to ensure its integrity and provide a detailed, exemplary protocol for developing a stability-indicating analytical method. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to maximize the shelf-life and experimental reproducibility of this important reagent.
Introduction to this compound
This compound is a bifunctional molecule containing a secondary amine and a tert-butyl ester. The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis due to its unique reactivity profile.[1] It is notably stable under many synthetic conditions, including neutral and basic environments, yet can be selectively removed under mild acidic conditions.[1][2] This characteristic makes it a cornerstone of orthogonal protection strategies, particularly in peptide and complex molecule synthesis. Understanding the factors that compromise its stability is paramount for its effective use.
Chemical Identity and Properties
A clear understanding of the physicochemical properties of a compound is the foundation of stability assessment.
| Property | Value | Source(s) |
| CAS Number | 143707-72-6 | |
| Molecular Formula | C₈H₁₇NO₂ | [3] |
| Molecular Weight | 159.23 g/mol | |
| Appearance | Solid, semi-solid, lump, or liquid | [4] |
| Synonyms | tert-butyl 3-(N-methylamino)propionate; N-beta-Methyl-beta-alanine t-butyl ester | [5] |
| InChI Key | QFMOPRNLDIPINY-UHFFFAOYSA-N | [4] |
Chemical Stability Profile
The stability of this compound is governed primarily by its two functional groups: the tert-butyl ester and the secondary amine. While supplier safety data sheets (SDS) consistently state the compound is "stable under recommended storage conditions," this statement warrants a deeper, mechanistic exploration for the scientific audience.[6] The principal vulnerabilities are hydrolysis, and to a lesser extent, thermal and oxidative degradation.
Susceptibility to Hydrolysis: The Primary Degradation Pathway
Hydrolysis of the ester linkage is the most significant potential degradation route for this molecule. The rate and mechanism of this hydrolysis are highly dependent on the ambient pH.
The tert-butyl ester group is highly susceptible to cleavage under acidic conditions.[2] This reaction is a cornerstone of its utility as a protecting group but also its primary stability liability.[1] The deprotection proceeds through a unimolecular elimination (E1) or AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[1][7]
The causality is as follows:
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., trace HCl, trifluoroacetic acid). This increases the electrophilicity of the carbonyl carbon.[2]
-
Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, forming a relatively stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid, 3-(methylamino)propanoic acid.[2] This step is typically the rate-limiting step.
-
Elimination: The highly reactive tert-butyl cation is then quenched, often by eliminating a proton to form a volatile byproduct, isobutylene gas.[2]
This pathway is efficient even with mild acids, and care must be taken to avoid acidic contaminants during storage and handling.[8]
Caption: Mechanism of acid-catalyzed hydrolysis.
In contrast to its acid lability, the tert-butyl ester group is highly stable under neutral and basic conditions.[2] The significant steric hindrance provided by the bulky tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions, which is the typical mechanism for base-catalyzed ester hydrolysis (BAC2).[1][9] This inherent stability is a key reason for its widespread use in multi-step synthesis.
Thermal and Photostability
While specific thermal decomposition data is unavailable, general chemical principles and supplier recommendations suggest avoiding high temperatures.[6][10] Thermal stress can provide the activation energy to overcome stability barriers, potentially leading to non-specific decomposition. Similarly, recommendations to "Keep in dark place" or "protect from light" indicate a potential for photodegradation, a common issue for organic molecules that can absorb UV radiation.
Incompatible Materials
Contact with the following should be avoided:
-
Strong Acids: As detailed above, acids will catalyze rapid degradation.[8]
-
Strong Oxidizing Agents: The secondary amine group can be susceptible to oxidation.[11]
-
Moisture: The presence of water, especially with acidic or basic contaminants, can facilitate hydrolysis.[11]
Proposed Degradation Products
Based on the primary degradation pathway, the following products can be anticipated in a stability study.
| Degradation Pathway | Proposed Degradation Product | Chemical Formula | Notes |
| Acid-Catalyzed Hydrolysis | 3-(Methylamino)propanoic acid | C₄H₉NO₂ | The primary non-volatile degradant. |
| Acid-Catalyzed Hydrolysis | Isobutylene | C₄H₈ | A volatile gas formed from the tert-butyl cation. |
| Acid-Catalyzed Hydrolysis | tert-Butanol | C₄H₁₀O | Formed if the tert-butyl cation is quenched by water. |
Recommended Storage and Handling Procedures
The integrity of this compound is best preserved by strict adherence to appropriate storage and handling protocols, which are directly derived from its chemical stability profile.
Optimal Storage Conditions
The following table synthesizes recommendations from multiple chemical suppliers.
| Condition | Recommendation | Rationale & Source(s) |
| Temperature (Neat) | 2-8°C | Minimizes thermal energy, slowing potential degradation reactions. This is the most consistent recommendation.[4] |
| Temperature (In Solution) | -20°C (1 month) or -80°C (6 months) | Cryogenic storage significantly reduces molecular motion and chemical reactivity, extending shelf-life in solution.[6] |
| Atmosphere | Sealed in dry / under inert gas | Prevents exposure to atmospheric moisture, which is a key reactant in hydrolysis.[10] |
| Light | Keep in a dark place / Protect from light | Prevents potential photodegradation. |
| Container | Tightly closed container | Prevents ingress of moisture and other atmospheric contaminants.[10] |
Handling Best Practices
For maintaining compound purity and ensuring user safety, the following practices are essential:
-
Inert Atmosphere: When handling, especially for long-term storage aliquoting, use an inert atmosphere (e.g., argon or nitrogen) to displace air and moisture.[10]
-
Temperature Equilibration: Before opening, allow refrigerated or frozen containers to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold compound.[12]
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing contaminants, especially acidic residues, which could initiate degradation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound is classified as a skin and eye irritant.[5][6]
Experimental Protocols for Stability Assessment
A self-validating stability study requires a robust, stability-indicating analytical method. This is a method capable of separating the intact active compound from its potential degradation products, thus allowing for accurate quantification of both over time.[13] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[13]
Protocol: Development of a Stability-Indicating HPLC-UV Method
This section provides an exemplary, detailed protocol for developing a method to assess the stability of this compound.
Objective: To quantify the parent compound and separate it from its primary hydrolysis degradant, 3-(methylamino)propanoic acid.
1. Apparatus & Reagents:
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
2. Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in a 50:50 mixture of Acetonitrile:Water.
-
For stability samples, dilute to a final concentration of ~0.1 mg/mL using the same diluent.
4. Forced Degradation Study (to prove method is stability-indicating):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Let stand at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Let stand at room temperature for 24 hours.
-
Analysis: Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation peaks are baseline-resolved from the main parent peak.
5. Validation:
-
Once the method is optimized to show clear separation, it should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and range.
Workflow for a Comprehensive Stability Study
Caption: General workflow for a stability study.
Summary and Key Takeaways
-
Primary Liability: The tert-butyl ester of this compound is highly sensitive to acid-catalyzed hydrolysis, which is its main degradation pathway.
-
Optimal Storage: The compound should be stored refrigerated (2-8°C ), dry , and protected from light and acidic contaminants.
-
Handling is Critical: To prevent moisture-induced degradation, always allow the container to reach room temperature in a desiccator before opening.
-
Stability Testing: A validated, stability-indicating HPLC method is essential for accurately determining the shelf-life and degradation profile of the compound under various conditions.
-
Chemical Nature: Its stability under basic and neutral conditions makes it a robust reagent when handled and stored correctly.
By understanding the chemical principles governing its stability and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the quality and reliability of this compound in their scientific endeavors.
References
-
ACS Green Chemistry Institute. (n.d.). Acids - Reagent Guide. ACS GCI Pharmaceutical Roundtable. Retrieved from Wordpress. [Link]
-
Mabury, S. A., & Johnson, R. L. (2005). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry, 24(8), 1849-1854. [Link]
-
Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 8(22), 5001-5003. [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from AAPPTEC. [Link]
-
Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS Safety Data Sheet. Retrieved from Loba Chemie. [Link]
-
Kancharla, S. R., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3328. [Link]
-
PubChemLite. (n.d.). This compound (C8H17NO2). Retrieved from PubChemLite. [Link]
-
Reddy, P. G., & Kumar, S. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44B(11), 2393-2395. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from Separation Science. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from ResolveMass Laboratories Inc. [Link]
-
Worrell, B. T., et al. (2022). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. Advanced Functional Materials, 32(6), 2106509. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from Organic Chemistry Portal. [Link]
-
Tzeng, S. Y., & Green, J. J. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials, 7(23), e1800826. [Link]
-
Iqbal, M., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology, 10, 868356. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 143707-72-6 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. fishersci.com [fishersci.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. peptide.com [peptide.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
An In-depth Technical Guide to the Safe Handling of Tert-butyl 3-(methylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-(methylamino)propanoate is a valuable bifunctional molecule utilized in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its structure, incorporating both a secondary amine and a tert-butyl ester, presents a unique combination of reactivity and potential hazards. This guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. It delves into the chemical's hazardous properties, appropriate personal protective equipment, protocols for storage and disposal, and emergency procedures. Furthermore, this document explores the underlying chemical principles governing its reactivity and potential decomposition pathways, offering a deeper understanding of the causality behind the recommended safety measures.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS) and are summarized below.
GHS Hazard Classification:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.
-
Serious Eye Damage/Eye Irritation (Category 1): Poses a risk of serious eye damage.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled.
-
Flammable Liquids (Category 4): Classified as a combustible liquid.
Signal Word: Danger
Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
H227: Combustible liquid.
Toxicological Profile: An Evidence-Based Assessment
-
β-Alanine Analogs: β-Alanine itself is a naturally occurring amino acid, but some of its derivatives have been shown to possess biological activity and potential toxicity. For instance, 2-methylene-beta-alanine methyl ester, isolated from a marine sponge, has demonstrated toxicity by interacting with thiol groups of enzymes.[1] While this compound does not share the same reactive methylene group, this highlights that modifications to the beta-alanine structure can lead to significant biological effects. Studies on oral β-alanine supplementation in humans have shown that paraesthesia (a tingling sensation) is a common side effect at higher doses.[2][3]
-
N-Methylated Amino Acids: The presence of the N-methyl group can influence the pharmacokinetic properties of the molecule. N-methylation is a strategy used in medicinal chemistry to increase the metabolic stability of peptides and improve their intestinal permeability.[4][5] This increased stability could potentially lead to a longer biological half-life of this compound compared to its non-methylated counterpart, which may have implications for its toxicological profile.
Given the irritant nature of the compound and the potential for biological activity based on its structural motifs, all handling procedures should be conducted with the assumption that it is a potentially toxic substance.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is essential.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol formation.
-
Safety Stations: An easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.
Personal Protective Equipment (PPE)
A thorough risk assessment should guide the selection of PPE. The following are the minimum requirements for handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and small splashes.
-
-
Respiratory Protection: If working outside of a fume hood where inhalation of vapors or aerosols is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the compound.
Handling
-
Avoid all direct contact with the skin and eyes.
-
Do not breathe vapors or mists.
-
Keep the compound away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
-
Ensure that all containers are properly labeled.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep in a dark place, as some amino acid derivatives can be light-sensitive.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | To prevent thermal degradation and reduce vapor pressure. |
| Atmosphere | Tightly sealed container | To prevent contamination and reaction with atmospheric moisture or CO2. |
| Light | Dark place or opaque container | To prevent potential photochemical degradation. |
| Incompatibilities | Segregated from strong acids and oxidizers | To avoid vigorous and potentially hazardous reactions. |
Chemical Reactivity and Incompatibilities
The chemical behavior of this compound is dictated by its two primary functional groups: the secondary amine and the tert-butyl ester. Understanding their reactivity is key to preventing hazardous situations.
The Secondary Amine: A Nucleophilic and Basic Center
The lone pair of electrons on the nitrogen atom of the secondary amine makes it both a nucleophile and a base.
-
Basicity: As a base, it will react exothermically with acids to form ammonium salts. This neutralization reaction is a key consideration for avoiding contact with strong acids.[6][7][8]
-
Nucleophilicity: The nucleophilic nature of the amine allows it to react with electrophiles. For example, it can react with acyl chlorides and acid anhydrides to form amides.[9]
The Tert-Butyl Ester: Susceptibility to Hydrolysis
The tert-butyl ester group is relatively stable under basic and neutral conditions but is susceptible to cleavage under acidic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to the corresponding carboxylic acid (3-(methylamino)propanoic acid) and tert-butanol.[10][11][12] This reaction proceeds via a mechanism where the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The tert-butyl group is a good leaving group as it forms a stable tertiary carbocation. This cation is then typically deprotonated to form isobutylene gas.[13]
Incompatible Materials
-
Strong Oxidizing Agents: Can react vigorously with the amine functionality, potentially leading to a fire or explosion.
-
Strong Acids: Will cause a strong exothermic reaction with the amine and can catalyze the hydrolysis of the ester.
Hazardous Decomposition Products
Under thermal decomposition, this compound is expected to produce oxides of carbon (CO, CO₂) and nitrogen (NOx). Incomplete combustion may also produce other toxic fumes. The pyrolysis of tert-butyl esters can lead to the formation of isobutylene.[14]
Emergency and First Aid Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The compound is a combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back. During a fire, irritating and toxic gases may be generated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.2.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Experimental Protocols: Quenching and Neutralization
In a research and development setting, reactions involving this compound may need to be quenched or neutralized. The following are general, illustrative protocols that should be adapted to the specific reaction conditions.
Protocol for Quenching an Acid-Catalyzed Ester Hydrolysis Reaction
This protocol is designed to stop the hydrolysis of the tert-butyl ester by neutralizing the acid catalyst.
Materials:
-
Reaction mixture containing this compound and an acid catalyst.
-
Ice bath.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled.
-
Brine (saturated aqueous NaCl solution), chilled.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flask.
Procedure:
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel in an ice bath to slow down any further reaction.
-
Dilute with an Organic Solvent: If the reaction was run neat or in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Neutralization: Slowly and carefully add the chilled saturated sodium bicarbonate solution to the reaction mixture. Caution: This will cause the evolution of CO₂ gas, so add the solution in small portions with swirling to control the effervescence. Continue adding the bicarbonate solution until gas evolution ceases, indicating that the acid has been neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Wash with Brine: Wash the organic layer with the chilled brine solution to remove any remaining water-soluble impurities.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Isolation: Filter or decant the dried organic solution to remove the drying agent. The solvent can then be removed under reduced pressure to isolate the crude product.
Diagram: Workflow for Quenching Ester Hydrolysis
Caption: Workflow for quenching an acid-catalyzed ester hydrolysis reaction.
Waste Disposal
All waste containing this compound should be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Conclusion
This compound is a versatile chemical intermediate that requires a thorough understanding of its potential hazards and reactive properties for safe handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers and scientists can mitigate the risks associated with its use. A proactive approach to safety, grounded in a solid understanding of the underlying chemical principles, is essential for the responsible advancement of scientific research and development.
References
- Neeman, I. (1983). 2 Methylene-beta-alanine methyl ester: a toxic amino acid originating from the sponge Fasciospongia cavernosa. Archives of Toxicology. Supplement, 6, 258–260.
-
Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]
- Dolan, E., et al. (2019). A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation. Advances in Nutrition, 10(3), 452–463.
-
University of Waterloo. (2014, September 17). 326 - K1 Kinetics of Ester Hydrolysis [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2020, July 1). 23.3: Reactions of amines. Retrieved from [Link]
-
VKM. (2017, October 5). Risk assessment of "other substances" – beta-alanine. Retrieved from [Link]
- Renwick, A. G. (2003). The safety testing of amino acids. The Journal of Nutrition, 133(6 Suppl 1), 2031S–2033S.
-
LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
- Council for Responsible Nutrition. (2024, June 11). CRN authors risk assessment for key amino acids. NutraIngredients-USA.
- Shao, A., & Hathcock, J. N. (2006). Risk assessment for the amino acids taurine, L-glutamine and L-arginine. Regulatory Toxicology and Pharmacology, 45(3), 242–249.
-
Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from [Link]
-
Merck Millipore. (n.d.). N-Methylated Amino Acids | Reagents, Chemicals and Labware. Retrieved from [Link]
-
Chemguy. (2014, April 26). Synthesis; Reactions to Make Amines [Video]. YouTube. [Link]
-
Organic Chemistry with Dr. Amanda Z. (2022, November 7). Neutralization reactions for carboxylic acids and amines [Video]. YouTube. [Link]
- Bartlett, P. D., & Hiatt, R. R. (1958). A Series of Tertiary Butyl Peresters Showing Concerted Decomposition. Journal of the American Chemical Society, 80(6), 1398–1405.
- Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373–1383.
- Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4438.
- Tsuboyama, K., et al. (2009). Mitochondrial defects associated with β-alanine toxicity: relevance to hyper-beta-alaninemia. Amino Acids, 37(3), 543–551.
-
Clark, J. (2004). hydrolysis of esters. Chemguide. Retrieved from [Link]
- Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4438.
-
Wikipedia. (n.d.). Methylation. Retrieved from [Link]
- Main, K. M., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Journal of the American Chemical Society, 146(25), 17359–17367.
-
WebMD. (2025, February 2). Beta-alanine: Uses and Risks. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]
- de Koeijer, Q. G., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(43), 19074–19083.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Science.gov. (n.d.). acid tert-butyl ester: Topics. Retrieved from [Link]
- A. M. El-Faham, et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2739.
-
LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
- Google Patents. (n.d.). US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone.
- Cole, K. P., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6243–6248.
-
ResearchGate. (n.d.). Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en). Retrieved from [Link]
- Soler, A., et al. (2014). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 80(12), 3657–3665.
-
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
Sources
- 1. 2 Methylene-beta-alanine methyl ester: a toxic amino acid originating from the sponge Fasciospongia cavernosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vkm.no [vkm.no]
- 4. peptide.com [peptide.com]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Strategic Application of Tert-butyl 3-(methylamino)propanoate in Advanced Chemical Synthesis
Foreword: The Strategic Value of a Bifunctional Building Block
In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The ability to introduce key structural motifs in a controlled and predictable manner dictates the pace of innovation. Tert-butyl 3-(methylamino)propanoate, a seemingly simple bifunctional molecule, represents a cornerstone building block for the synthesis of complex nitrogen-containing scaffolds. Its unique combination of a protected carboxylic acid (as a tert-butyl ester) and a secondary amine offers chemists a versatile handle for strategic molecular elaboration. This guide provides an in-depth analysis of the synthesis, properties, and core applications of this reagent, with a focus on the underlying chemical principles that govern its utility for researchers, medicinal chemists, and process development scientists.
Core Attributes and Physicochemical Properties
This compound (CAS No. 143707-72-6) is a β-amino acid derivative. The presence of the bulky tert-butyl group provides steric protection to the carboxyl functionality, rendering it stable to a wide range of nucleophilic and basic conditions under which the secondary amine can be manipulated.[1] This orthogonality is the key to its synthetic value.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [2][3] |
| Molecular Weight | 159.23 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity (Typical) | ≥95% (GC) | [1][2] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [1] |
| Key Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1][4] |
Note: This data is compiled from typical supplier specifications and should be confirmed by consulting the specific Safety Data Sheet (SDS) before use.[4]
Synthesis Pathway: The Aza-Michael Addition
The most direct and industrially scalable route to this compound is the aza-Michael addition (or conjugate addition) of methylamine to tert-butyl acrylate. This reaction exemplifies a powerful C-N bond-forming strategy.
Diagram 1: Synthesis via Aza-Michael Addition
Caption: General schematic of the aza-Michael addition for synthesizing the target compound.
Mechanistic Considerations & Causality
The reaction proceeds via the nucleophilic attack of the methylamine nitrogen onto the β-carbon of the electron-deficient alkene in tert-butyl acrylate. The choice of reaction conditions is critical and driven by the need to control selectivity and reaction rate.
-
The Challenge of Dialkylation: A primary amine like methylamine can react twice with the acrylate, leading to the formation of the undesired tertiary amine diadduct, tert-butyl 3,3'-(methylazanediyl)dipropanoate. This is a common side reaction in aza-Michael additions involving primary amines.[5]
-
Controlling Selectivity: To favor the desired mono-adduct, the reaction is typically run with an excess of the amine or by controlling the stoichiometry and temperature carefully. While many aza-Michael additions can proceed without a catalyst, particularly at elevated temperatures, the use of organocatalysts or specific solvent systems can enhance selectivity.[5][6][7] For instance, certain alcohol solvents can favor monoaddition by participating in the proton transfer steps of the mechanism.[5]
Experimental Protocol: A Representative Synthesis
The following is a generalized, lab-scale protocol based on established principles of the aza-Michael reaction.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl acrylate (1.0 eq).
-
Reagent Addition: Add a solution of methylamine (e.g., 2M in THF or methanol, 1.2-1.5 eq) dropwise to the stirred acrylate at 0 °C. The use of a solvent is optional; solvent-free conditions are often employed for green chemistry considerations and can be effective.[6][7]
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress should be monitored by TLC or GC-MS to ensure consumption of the starting acrylate and minimize diadduct formation.
-
Workup & Purification: Upon completion, the excess methylamine and solvent (if used) are removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.
Core Application: A Versatile Precursor for β-Amino Acids and Peptidomimetics
The primary role of this compound in advanced synthesis is as a stable, protected precursor to N-methyl-β-alanine. β-amino acids are the constituent building blocks of β-peptides, which are isomers of natural peptides.[8][9]
Why β-Peptides in Drug Development?
β-peptides and other peptidomimetics are of high interest in medicinal chemistry because they can mimic the secondary structures of natural peptides (e.g., helices, sheets) but are resistant to enzymatic degradation by proteases.[9] This proteolytic stability translates to a longer in vivo half-life, a critical attribute for therapeutic candidates.[9]
Diagram 2: Synthetic Utility Workflow
Caption: Strategic workflow from the building block to final bioactive molecules.
Step-by-Step Elaboration and Deprotection
-
N-Functionalization: The secondary amine of this compound is readily available for a wide range of chemical transformations. It can be acylated with activated carboxylic acids (using standard peptide coupling reagents like DCC, EDC, or HATU) or other acylating agents to form amide bonds. It can also undergo further alkylation or be used in reductive amination reactions. The tert-butyl ester remains intact during these transformations.
-
Deprotection to the Carboxylic Acid: Once the nitrogen has been appropriately functionalized, the tert-butyl ester is cleaved to unmask the carboxylic acid. This is the key step that prepares the building block for incorporation into a larger molecule, such as a peptide chain.
-
Mechanism of Acid-Catalyzed Deprotection: The deprotection is almost universally achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent. The reaction proceeds via protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene gas.[10]
-
Protocol: Tert-butyl Ester Cleavage:
-
Dissolve the N-functionalized tert-butyl ester substrate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting carboxylic acid (as its TFA salt) is typically used in the next step without further purification.
-
-
Orthogonal Deprotection Strategies: In complex syntheses, multiple protecting groups are often present. While TFA cleaves both N-Boc and tert-butyl esters, selective methods exist. For instance, using cerium(III) chloride with sodium iodide has been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups, reversing the typical acid-labile selectivity.[11] Conversely, specific conditions like using sulfuric acid in tert-butyl acetate can selectively remove an N-Boc group in the presence of a tert-butyl ester.
-
Conclusion: A Key Enabler for Medicinal Chemistry
This compound is more than a simple reagent; it is a strategic tool. Its synthesis via a robust aza-Michael addition and the orthogonal stability of its two functional groups provide a reliable platform for constructing complex molecular architectures. For scientists engaged in the development of peptide-based therapeutics, peptidomimetics, and other nitrogen-containing heterocycles, a thorough understanding of this building block's reactivity and handling is essential. By enabling the controlled, stepwise introduction of the N-methyl-β-alanine scaffold, it serves as a critical enabler in the quest for novel, more durable, and effective pharmaceuticals.
References
-
Conversions after given time of the aza‐Michael addition of 3–7 with... - ResearchGate. Available at: [Link]
-
Synthesis of tert-butyl propanoate - PrepChem.com. PrepChem.com. Available at: [Link]
-
This compound (C8H17NO2) - PubChemLite. PubChemLite. Available at: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol - MDPI. MDPI. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]
-
Aza-Michael addition of benzylamine to methyl 6 and tert-butyl 7... - ResearchGate. ResearchGate. Available at: [Link]
-
The synthesis of a geminally perfluoro-tert-butylated β-amino acid and its protected forms as potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals - PMC. National Institutes of Health. Available at: [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Semantic Scholar. Available at: [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Design and synthesis of beta-peptides with biological activity - PubMed. National Institutes of Health. Available at: [Link]
-
Butyl 3-(tert-butylamino)propanoate | C11H23NO2 | CID 60834723 - PubChem. National Institutes of Health. Available at: [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Beta-peptidic peptidomimetics - PubMed. National Institutes of Health. Available at: [Link]
-
Deprotection of the t‐butyl ester group | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. This compound | 143707-72-6 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
Methodological & Application
Applications of Tert-butyl 3-(methylamino)propanoate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Tert-butyl 3-(methylamino)propanoate in Advanced Drug Design
This compound is a versatile bifunctional molecule that has carved a significant niche in modern medicinal chemistry, most notably as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a secondary amine and a protected carboxylic acid, offers a unique combination of reactivity and stability, making it an invaluable tool for constructing the linker component of these complex therapeutic agents. This guide provides an in-depth exploration of its applications, focusing on the rationale behind its use and detailed protocols for its incorporation into drug candidates.
The core value of this compound lies in its ability to serve as a flexible and tunable linker element. The secondary amine provides a nucleophilic handle for conjugation, while the tert-butyl ester protects the propanoate moiety, which can be deprotected in a later synthetic step to reveal a carboxylic acid for further functionalization. This dual reactivity is paramount in the modular assembly of PROTACs and other complex molecules.
Core Applications in Medicinal Chemistry
The primary application of this compound is in the construction of linkers for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition dictate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| CAS Number | 143707-72-6 | [1] |
| Appearance | Solid or semi-solid or lump or liquid | |
| Storage | Keep in a dark place, sealed in dry, 2-8°C |
Safety Information:
-
Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Statements: P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501.
-
Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Application in PROTAC Synthesis: A Conceptual Workflow
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of a target protein ligand and an E3 ligase ligand, followed by their conjugation via a linker. This compound can be incorporated into the linker through various synthetic strategies. A generalized workflow is depicted below:
Sources
Application Notes and Protocols for Tert-butyl 3-(methylamino)propanoate in Organic Synthesis
Introduction
Tert-butyl 3-(methylamino)propanoate, a versatile bifunctional building block, offers synthetic chemists a valuable tool for the introduction of a protected β-amino acid moiety into a diverse range of molecular architectures. Its structure, featuring a secondary amine and a sterically hindered tert-butyl ester, allows for selective manipulation at the nitrogen center while the carboxylic acid remains masked. This unique combination makes it a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. These application notes provide an in-depth guide to the properties, reactivity, and practical applications of this compound, complete with detailed experimental protocols for key transformations.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 143707-72-6 | [1] |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid/semi-solid | [1] |
| Storage | 2-8°C, sealed in a dry, dark place | [1] |
Safety Information:
This compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces — No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
Always consult the Safety Data Sheet (SDS) before handling this compound and perform all manipulations in a well-ventilated fume hood.
Core Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its two functional groups: the nucleophilic secondary amine and the acid-labile tert-butyl ester. This allows for a modular approach to molecule construction.
Caption: Reaction pathways of this compound.
Application in the Synthesis of a Key Intermediate for Janus Kinase (JAK) Inhibitors
Janus kinase (JAK) inhibitors, such as Tofacitinib, are a class of pharmaceuticals used in the treatment of autoimmune diseases like rheumatoid arthritis.[2][] The synthesis of these complex molecules often relies on the construction of substituted piperidine rings. While not a direct precursor to Tofacitinib itself, this compound is an excellent model substrate to demonstrate the synthesis of a conceptually similar N-acylated piperidine precursor, a common structural motif in many bioactive molecules.
The following protocols outline a synthetic sequence to a key N-acylated piperidine intermediate, illustrating the utility of this compound as a versatile building block.
Experimental Protocols
Protocol 1: N-Acylation of this compound with Pyrazole-4-carbonyl chloride
This protocol details the acylation of the secondary amine of this compound with a heterocyclic acyl chloride. This transformation is a fundamental step in building more complex molecular scaffolds.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
1H-Pyrazole-4-carbonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) at 0 °C (ice bath).
-
Slowly add a solution of 1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-acylated product.
Rationale: The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4] Anhydrous conditions are necessary to prevent the hydrolysis of the acyl chloride.
Protocol 2: Deprotection of the Tert-butyl Ester
The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its removal is typically achieved under acidic conditions, yielding the free carboxylic acid.
Reaction Scheme:
Materials:
-
Tert-butyl 3-(methyl(1H-pyrazole-4-carbonyl)amino)propanoate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for azeotropic removal of TFA)
Procedure:
-
Dissolve the N-acylated product (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring for the consumption of the starting material by TLC or LC-MS. The reaction generates isobutylene and carbon dioxide as byproducts.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting crude carboxylic acid can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.
Causality and Insights: The tert-butyl group is readily cleaved in the presence of a strong acid like TFA due to the formation of a stable tertiary carbocation (the tert-butyl cation), which then typically eliminates a proton to form isobutylene.[5] This acid-lability makes the tert-butyl ester an excellent choice for protecting carboxylic acids when other functional groups in the molecule are sensitive to basic or hydrogenolytic conditions.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthetic sequence described above, showcasing the role of this compound as a versatile building block.
Caption: Synthetic workflow from the starting material to the final product.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive secondary amine and a stable, yet readily cleavable, tert-butyl ester allows for the strategic and efficient construction of complex molecules. The protocols detailed herein for N-acylation and subsequent deprotection provide a practical framework for researchers and drug development professionals to incorporate this useful synthon into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.
References
- Maricán, A., & Pinto, B. M. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(48), 6799-6807.
- Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 323-328.
- Reddy, M. S., et al. (2017). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 21(4), 628-633.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017).
- Couturier, C., et al. (2013). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (2012).
- Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 206.
- CN111233866B - Process for the preparation of tofacitinib or a salt thereof. (2020).
- tert-Butyl 3-[N-(tert-butoxy-carbonyl)methyl-amino]-4-methoxy-imino-3-methyl-piperidine-1-carboxyl-ate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(2), o256.
- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A NATURALLY AVAILABLE REUSABLE CLAY. International Journal of ChemTech Research, 6(7), 3636-3641.
- Vaz, R. J., et al. (2016). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 59(17), 8192-8207.
- Ghorai, P., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 66(32), 6069-6074.
- This compound | 143707-72-6. (n.d.).
- Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2020). Chemical Science, 11(29), 7604-7610.
- Development of Selective Covalent Janus Kinase 3 Inhibitors. (2017). Journal of Medicinal Chemistry, 60(17), 7359-7375.
- JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF - EP 3919494 B1. (2023).
- Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. (2018). Journal of Medicinal Chemistry, 61(24), 11263-11277.
- Research and Development of Janus Kinase (JAK) Inhibitors. (2019). BOC Sciences.
- t-Butyl 3-(hydroxypropoxyl)-propanoate. (n.d.).
- Synthesis of tert-butyl propanoate. (n.d.).
- tert-Butyl 2-(methylamino)propanoate 1g. (n.d.).
- Application Notes and Protocols for N-Acylation of 3-Amino-4-Octanol in Surfactant Production. (n.d.).
- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010).
- Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342.
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. (2014).
- Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342.
- Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (2018). Digital Commons@ETSU.
Sources
Comprehensive Analytical Strategies for the Characterization of Tert-butyl 3-(methylamino)propanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-(methylamino)propanoate is a valuable chemical intermediate used in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. As with any chemical entity intended for high-stakes applications, rigorous analytical characterization is imperative to confirm its identity, purity, and stability. This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices. The methods described herein are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory bodies.[1][2]
Physicochemical Properties: The Analytical Foundation
A thorough understanding of a compound's physicochemical properties is the first step in developing robust analytical methods. These properties dictate choices in solvents, chromatographic conditions, and sample handling. This compound is a secondary amine and a tert-butyl ester, and its characteristics are summarized below.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₈H₁₇NO₂ | [3][4][5] |
| Molecular Weight | 159.23 g/mol | [3][4][5] |
| Physical Form | Colorless to light yellow liquid | [3][5][6] |
| CAS Number | 143707-72-6 | [3][6] |
| Boiling Point | ~203.7 °C | |
| Flash Point | ~77.0 °C | [3][6] |
| Storage Conditions | 2-8°C, protect from light, keep sealed in dry conditions | [3][5] |
Spectroscopic Identity Confirmation
Spectroscopic methods provide unambiguous confirmation of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR are essential for confirming the identity and structural integrity of this compound.
Causality Behind the Experiment:
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR identifies the number of non-equivalent carbons and their functional group type (e.g., ester carbonyl, aliphatic).
Predicted Spectral Features:
-
¹H NMR (in CDCl₃):
-
A large singlet around δ 1.45 ppm (9H) corresponding to the protons of the tert-butyl group.
-
A singlet around δ 2.45 ppm (3H) for the N-methyl group protons.
-
Two triplets, one around δ 2.50 ppm (2H) and another around δ 2.80 ppm (2H), for the two methylene (-CH₂-) groups, showing coupling to each other.
-
A broad singlet for the amine proton (N-H), which may be exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃):
-
A signal around δ 172 ppm for the ester carbonyl carbon.
-
A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.
-
Signals for the two methylene carbons between δ 35-50 ppm.
-
A signal for the N-methyl carbon around δ 36 ppm.
-
A signal for the tert-butyl methyl carbons around δ 28 ppm.
-
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C spectra at room temperature.
-
Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the predicted values to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality Behind the Experiment: The secondary amine (N-H), ester carbonyl (C=O), and C-O bonds within the molecule will absorb infrared radiation at specific, predictable wavenumbers, providing a molecular fingerprint.[7][8]
Predicted Spectral Features:
-
~3350-3310 cm⁻¹ (weak-medium): N-H stretch of the secondary amine.[7]
-
~2980-2850 cm⁻¹ (strong): C-H stretching from the alkyl groups (tert-butyl, methylene, and methyl).[7]
-
~1735 cm⁻¹ (strong, sharp): C=O stretch of the tert-butyl ester.[7]
-
~1260-1200 cm⁻¹ (strong): C-O stretch associated with the ester group.[7]
-
~1250-1020 cm⁻¹ (medium): C-N stretch of the aliphatic amine.[7]
Experimental Protocol:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Background Scan: Perform a background scan of the empty, clean ATR crystal.
-
Sample Analysis: Place a single drop of the liquid sample onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Causality Behind the Experiment: By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, we can confirm the molecular weight and deduce structural information.
Predicted Spectral Features (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 159.
-
Key Fragments: A prominent peak at m/z = 102, corresponding to the loss of the tert-butyl group ([M-57]⁺). Another significant peak at m/z = 57 for the tert-butyl cation ([C(CH₃)₃]⁺).
Experimental Protocol:
-
Instrumentation: A mass spectrometer coupled with a Gas Chromatograph (GC-MS) or via direct infusion.
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule ([M+H]⁺ at m/z = 160).
-
Acquisition: Scan a suitable mass range (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and correlate major fragment ions to the structure of this compound.
Chromatographic Analysis for Purity and Assay
Chromatographic techniques are essential for separating the main compound from any impurities, including starting materials, by-products, or degradation products, thereby determining its purity.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A Flame Ionization Detector (FID) is typically used for quantitative purity analysis due to its robustness and linear response to hydrocarbons.
Causality Behind the Experiment: The compound is volatile enough to be vaporized and carried by a gas through a column. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. The FID detector combusts the eluted compound, generating a signal proportional to the amount of carbon present.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., Methanol or Dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
| Instrument | Gas Chromatograph with FID | Standard for purity analysis of organic volatiles. |
| Column | DB-5 or equivalent (30m x 0.25mm, 0.25µm) | A mid-polarity column providing good general separation. |
| Carrier Gas | Helium or Nitrogen | Inert carrier gases. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without degradation. |
| Detector Temp. | 280 °C | Prevents condensation of the analyte in the detector. |
| Oven Program | 80°C (hold 2 min), ramp to 250°C at 15°C/min | A temperature gradient to separate potential impurities. |
| Injection Vol. | 1 µL (Split mode, e.g., 50:1) | Prevents column overloading. |
-
Data Analysis: Calculate the area percent of the main peak to determine the purity. A Certificate of Analysis for this compound shows a purity of 98.04% by GC, which can be used as a benchmark.[5]
High-Performance Liquid Chromatography (HPLC)
While GC is often sufficient, HPLC can be advantageous, especially for stability studies where non-volatile degradation products might form. Due to the lack of a strong UV chromophore, UV detection at low wavelengths (~210 nm) or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is required.
Causality Behind the Experiment: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this amine-containing compound, a reversed-phase column is suitable, where polar compounds elute earlier.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC with UV or MS Detector | MS provides identity confirmation for all separated peaks. |
| Column | C18 (e.g., 150mm x 4.6mm, 5µm) | Standard for reversed-phase chromatography. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid aids in protonating the amine for better peak shape. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient is effective for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | UV at 210 nm or MS (ESI+) | Low UV wavelength for end-absorption; ESI+ is ideal for amines. |
Principles of Stability-Indicating Method Development
For use in drug development, an analytical method must be "stability-indicating." This means the method can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[9] Developing such a method is crucial for stability studies.
Core Concept: The goal is to prove the method's specificity by intentionally degrading the sample and demonstrating that all degradation products are separated from the main compound.[10][11]
Forced Degradation Protocol:
-
Prepare Solutions: Prepare solutions of this compound (~1 mg/mL) in various media.
-
Apply Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. (Ester hydrolysis is expected).
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 80°C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a PDA or MS detector.
-
Evaluation: The method is considered stability-indicating if:
-
There is observable degradation.
-
The purity of the main peak can be assessed (using a PDA detector to check for co-elution).
-
The mass balance is close to 100% (the sum of the assay of the main peak and the area of all degradation products).[11]
-
Method Validation Overview
Once developed, any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[12][13] The validation should be performed according to ICH Q2(R1) guidelines and typically includes the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13] The forced degradation study is the primary way to demonstrate this.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-faceted approach. A combination of spectroscopic techniques (NMR, IR, MS) is essential for unambiguous structural confirmation. Chromatographic methods, particularly GC-FID and a stability-indicating HPLC method, are critical for determining purity and assay. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers and drug development professionals can ensure the quality, identity, and stability of this key chemical intermediate, thereby supporting the integrity of their downstream research and development activities.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 15, 2026.
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of Related Compounds. Retrieved January 15, 2026, from [Link]
- Supporting Information for a scientific article. (n.d.). NMR and MS Data for Related Ester Compounds. Retrieved January 15, 2026.
- Pharmuni. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 15, 2026.
- International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review. Retrieved January 15, 2026.
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved January 15, 2026, from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved January 15, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C8H17NO2). Retrieved January 15, 2026, from [Link]
- ACS Publications. (n.d.). Supporting Information for Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters. Retrieved January 15, 2026.
- Fluorochem. (n.d.). tert-butyl 3-(methylamino)
-
PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. Retrieved January 15, 2026, from [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved January 15, 2026, from [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved January 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 15, 2026, from [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved January 15, 2026, from [Link]
-
LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved January 15, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Information for a Green Chemistry article. Retrieved January 15, 2026.
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved January 15, 2026, from [Link]
- HPLC-MART. (n.d.).
- BLDpharm. (n.d.). 114525-98-3|(S)-tert-Butyl 2-(methylamino)
- Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
- Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Retrieved January 15, 2026.
-
Journal of Chromatography A. (2001). Method for determination of methyl tert-butyl ether in gasoline by gas chromatography. Retrieved January 15, 2026, from [Link]
-
Environmental Science & Technology. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.).
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 3-aminopropanoate. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 2-methyl-2-(methylamino)propanoate. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 3-(7-phenylheptanoylamino)propanoate. Retrieved January 15, 2026, from [Link]
-
Journal of Chromatography. (1993). Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations. Retrieved January 15, 2026, from [Link]
-
NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 3-methylbutyl ester. Retrieved January 15, 2026, from [Link]
- BLDpharm. (n.d.). 2171287-31-1|(R)-tert-Butyl 3-(methylamino)
- iChemical. (n.d.). tert-Butyl 3-(methylamino)propylcarbamate, CAS No. 442514-22-9. Retrieved January 15, 2026.
-
PubChem. (n.d.). Tert-butyl 3-(methylaminomethoxy)propanoate. Retrieved January 15, 2026, from [Link]
- Sigma-Aldrich. (n.d.). This compound | 143707-72-6. Retrieved January 15, 2026.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 12. wjarr.com [wjarr.com]
- 13. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
Application Note: Strategies for the Chromatographic Purification of Tert-butyl 3-(methylamino)propanoate
Abstract
This application note provides a detailed guide for the chromatographic purification of tert-butyl 3-(methylamino)propanoate, a valuable building block in pharmaceutical synthesis. The inherent basicity of the secondary amine poses a significant challenge for purification on standard silica gel, often leading to poor peak shape, low recovery, and inconsistent results. We present two robust and validated chromatographic strategies to overcome these issues: 1) Normal-Phase Flash Chromatography using an Amine-Functionalized Stationary Phase and 2) Reversed-Phase Preparative HPLC with an Alkaline Mobile Phase . This guide explains the fundamental principles behind each method, offers detailed step-by-step protocols, and provides a comparative analysis to aid researchers in selecting the optimal strategy for their specific yield and purity requirements.
Introduction: The Purification Challenge
This compound is a bifunctional molecule featuring a secondary amine and a tert-butyl ester. The secondary amine (pKa typically ~10-11) is basic and readily protonated. This characteristic is the primary source of difficulty in its purification via traditional normal-phase chromatography. Standard silica gel possesses a surface rich in weakly acidic silanol groups (Si-OH).[1][2] When a basic analyte like this compound passes through a silica column, strong acid-base interactions occur.
These interactions lead to several undesirable outcomes:
-
Irreversible Adsorption: A portion of the compound can bind permanently to the column, resulting in significant yield loss.[1]
-
Peak Tailing: The analyte molecules that do elute are released from the active sites at different rates, causing broad, asymmetric peaks that are difficult to resolve from impurities.[3]
-
Inconsistent Elution: The retention time can be unpredictable and highly sensitive to the concentration of the loaded sample.
The diagram below illustrates this problematic interaction.
Caption: Problematic interaction of the basic amine with acidic silanol groups.
To achieve efficient and reproducible purification, it is essential to mitigate this interaction. The following sections detail two effective strategies that employ alternative stationary phases or mobile phase conditions to neutralize this effect.
Method 1: Normal-Phase Chromatography on Amine-Functionalized Silica
This approach replaces the problematic acidic stationary phase with a modified, slightly basic one. Amine-functionalized silica columns have aminopropyl groups bonded to the silica surface, which effectively shield the analyte from the underlying acidic silanols.[2][4] This results in a significantly less polar and non-acidic environment, promoting symmetric peak shapes and improving recovery without the need for basic mobile phase additives.[4]
Principle of Separation
The separation occurs based on polarity differences between the target compound and its impurities on a deactivated surface. The amine-functionalized phase minimizes strong acid-base interactions, allowing for elution with standard non-polar/polar solvent systems like hexane/ethyl acetate.[2] Compounds are separated primarily through weaker hydrogen bonding and dipole-dipole interactions.
Experimental Protocol
Materials and Reagents:
-
Crude Sample: this compound (dissolved in a minimal amount of dichloromethane or the initial mobile phase).
-
Flash Chromatography System: Any standard automated or manual system.
-
Stationary Phase: Pre-packed amine-functionalized silica flash column (e.g., Biotage® KP-NH, SiliCycle SiliaSep Amine).[2][3]
-
Mobile Phase Solvents: HPLC-grade Hexane and Ethyl Acetate (EtOAc).
-
Detection: UV detector (if impurities are UV-active) or a universal detector like an Evaporative Light Scattering Detector (ELSD). TLC analysis is essential for fraction analysis.
-
TLC: Amine-functionalized TLC plates for method development.[4]
Step-by-Step Methodology:
-
Method Development (TLC):
-
On an amine-functionalized TLC plate, spot the crude mixture.
-
Develop the plate using various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 1:1) to find a solvent system that provides a target Rf value of ~0.2-0.3 for the product.
-
-
Sample Preparation:
-
Dissolve the crude material (e.g., 1 gram) in a minimal volume of dichloromethane (~2-3 mL).
-
Alternatively, for better peak shape, perform a dry-loading technique by adsorbing the crude material (dissolved in a volatile solvent) onto a small amount of silica gel or celite, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Column Chromatography:
-
Select an appropriately sized amine-functionalized flash column based on the mass of the crude material.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 100% Hexane or a low % of EtOAc) for at least 5 column volumes (CV).
-
Load the prepared sample onto the column.
-
Begin the elution using a linear gradient determined from the TLC analysis (e.g., 0-50% EtOAc in Hexane over 20 CV).
-
Monitor the elution profile using the detector and collect fractions throughout the run.
-
-
Fraction Analysis & Product Isolation:
-
Analyze the collected fractions by TLC (using the same solvent system as for method development) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualization of Workflow
Caption: Step-by-step workflow for purification via amine-phase flash chromatography.
Method 2: Reversed-Phase HPLC with an Alkaline Mobile Phase
For applications requiring the highest possible purity, preparative reversed-phase HPLC is the method of choice.[5] To overcome the challenges of purifying basic compounds, the mobile phase pH is raised to be significantly above the pKa of the secondary amine.[1] Under alkaline conditions (e.g., pH 10), the amine is in its neutral, free-base form. This increases its hydrophobicity, leading to better retention and separation on a non-polar stationary phase like C18.[6]
Principle of Separation
The separation is based on the differential partitioning of the neutral analyte and impurities between the hydrophobic C18 stationary phase and a polar mobile phase. By maintaining a high pH, the amine is deprotonated, enhancing its interaction with the stationary phase and allowing for effective separation using a water/organic solvent gradient.[1]
Experimental Protocol
Materials and Reagents:
-
Crude Sample: this compound.
-
Preparative HPLC System: Equipped with a gradient pump, autosampler/injector, UV detector, and fraction collector.[7]
-
Stationary Phase: A pH-stable preparative C18 column (e.g., Phenomenex Gemini, Luna).[5] Using a standard silica-based C18 column at high pH can cause irreversible damage.
-
Mobile Phase A: Deionized water with a basic modifier (e.g., 0.1% triethylamine (TEA) or ammonium hydroxide, adjusted to pH ~10).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample Solvent: Mobile Phase A or a mixture of A and B that ensures sample solubility.
Step-by-Step Methodology:
-
Analytical Method Development:
-
First, develop a separation method on an analytical scale C18 column (with the same chemistry as the prep column).
-
Screen gradients of Mobile Phase B in A (e.g., 5-95% over 15 minutes) to determine the optimal retention and resolution for the target compound.
-
-
Sample Preparation:
-
Dissolve the crude sample in the sample solvent to a known concentration (e.g., 10-50 mg/mL, depending on solubility and column loading capacity).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Inject the filtered sample onto the column.
-
Run the scaled-up gradient method. The flow rate and gradient time should be adjusted based on the preparative column dimensions.
-
Monitor the elution profile with the UV detector and collect fractions corresponding to the target peak.
-
-
Fraction Analysis & Product Isolation:
-
Confirm the purity of the fractions containing the product peak using analytical HPLC.
-
Combine the pure fractions.
-
The mobile phase modifier (TEA or ammonia) is volatile and can often be removed along with the solvent during rotary evaporation. For trace amounts, a subsequent liquid-liquid extraction or another workup step may be necessary.
-
Remove the solvent under reduced pressure to obtain the highly pure product.
-
Visualization of Workflow
Caption: Step-by-step workflow for purification via alkaline reversed-phase HPLC.
Method Comparison and Selection Guide
Choosing the right method depends on the specific goals of the purification, such as scale, required purity, and available equipment.
| Parameter | Method 1: Amine-Phase Flash | Method 2: Alkaline RP-HPLC |
| Principle | Normal-phase on a basic surface | Reversed-phase at high pH |
| Resolution/Purity | Good to Excellent (>95%) | Excellent to High (>99%) |
| Loading Capacity | High (grams to kilograms) | Moderate (milligrams to grams) |
| Speed | Fast (30-60 minutes per run) | Slower (can be >60 minutes per run) |
| Solvent Usage | Organic solvents (Hexane, EtOAc) | Aqueous/Organic (Water, ACN/MeOH) |
| Post-Processing | Simple evaporation | Evaporation; may require workup to remove modifier |
| Cost | Lower (less expensive columns/solvents) | Higher (pH-stable columns, higher solvent purity) |
| Best For... | Large-scale purification, good purity, speed | High-purity applications, impurity profiling, smaller scale |
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | (Method 1): Column overloading; inappropriate sample solvent. (Method 2): Mobile phase pH is too low; column degradation. | (Method 1): Reduce sample load; use dry loading. (Method 2): Confirm mobile phase pH is >9.5; use a new, pH-stable column. |
| No Elution / High Backpressure | (Method 1): Sample insoluble in mobile phase. (Method 2): Sample precipitation on column; buffer precipitation. | (Method 1): Increase the polarity of the gradient (more EtOAc). (Method 2): Ensure sample is fully dissolved; ensure buffer is soluble in the highest organic concentration. |
| Low Recovery | (Method 1 & 2): Irreversible adsorption (less likely with these methods); compound instability. | Check for degradation by analyzing the crude material vs. purified product. Ensure mobile phase pH is compatible with the tert-butyl ester group (avoid very strong bases).[8] |
| Product is Contaminated with TEA | (Method 2): Incomplete removal of the mobile phase modifier. | Co-evaporate with a solvent like methanol or perform a simple acidic wash followed by extraction (if the ester is stable to brief, mild acid exposure). |
Conclusion
The successful chromatographic purification of this compound hinges on effectively managing the basicity of its secondary amine. Standard silica gel chromatography is ill-suited for this task and should be avoided. Instead, utilizing an amine-functionalized stationary phase for flash chromatography offers a rapid, scalable, and efficient method for achieving good purity. For applications demanding the highest level of purity, reversed-phase preparative HPLC under alkaline mobile phase conditions provides superior resolution and is the recommended approach. By selecting the appropriate strategy based on project requirements, researchers can achieve reliable and reproducible purification of this important synthetic intermediate.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Online]. Available at: [Link]
-
SIELC Technologies. HPLC Retention of Polar Compounds and Separation of Polar Compounds. [Online]. Available at: [Link]
-
Teledyne ISCO. (2010). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Online]. Available at: [Link]
-
Phenomenex. High-Performance Preparative LC Techniques. [Online]. Available at: [Link]
-
PubChem. This compound. [Online]. Available at: [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Online]. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. silicycle.com [silicycle.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. labcompare.com [labcompare.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Tert-butyl 3-(methylamino)propanoate: A Comprehensive Guide to Procurement and Application for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the procurement and handling of tert-butyl 3-(methylamino)propanoate (CAS No. 143707-72-6). This versatile building block is of significant interest in medicinal chemistry and organic synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide offers a holistic approach, from identifying reliable suppliers to outlining detailed experimental protocols, ensuring both scientific integrity and operational efficiency.
Strategic Sourcing: Identifying and Qualifying Suppliers
The procurement of high-purity research chemicals is a critical first step in any successful research endeavor. The quality and reliability of your starting materials directly impact the validity and reproducibility of your experimental results.
Recommended Suppliers
Several chemical suppliers offer this compound. The following table summarizes key information for some of the prominent vendors. It is crucial to note that availability and pricing are subject to change, and researchers should always verify the information on the respective company websites.
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | ≥95%, 98% | 100 mg, 250 mg, 1 g, 5 g, 25 g | Offers detailed safety information and key documents like Certificate of Origin.[4] |
| MedChemExpress | ≥98.04% (GC) | 50 mg, 100 mg, 250 mg | Provides Safety Data Sheets (SDS) and Certificates of Analysis (CoA).[5][6] Marketed as a PROTAC linker.[1][2][3] |
| AK Scientific, Inc. | 95% | Not specified on snippet | Provides detailed GHS hazard and precautionary statements. |
| Fluorochem | Not specified on snippet | Not specified on snippet | Provides basic safety and physical property information. |
Supplier Qualification Protocol
For researchers in pharmaceutical development and other regulated environments, a formal supplier qualification process is often necessary. This ensures that the supplier meets requisite quality and regulatory standards.
A Step-by-Step Guide to Supplier Qualification:
-
Initial Screening: Identify potential suppliers through chemical databases, publications, and recommendations.
-
Documentation Request: Obtain and review critical documentation from each potential supplier. This includes:
-
Certificate of Analysis (CoA): This document provides batch-specific data on the purity and physical properties of the compound.
-
Safety Data Sheet (SDS): This contains essential information on hazards, handling, storage, and emergency procedures.[6]
-
-
Quality Assessment: Evaluate the information provided in the CoA for completeness and adherence to required specifications.
-
Regulatory Compliance: For cGMP applications, ensure the supplier complies with relevant regulatory standards.
-
Technical Support: Assess the responsiveness and expertise of the supplier's technical support team.
Below is a DOT script for a diagram illustrating the supplier qualification workflow.
Caption: Workflow for Qualifying a Chemical Supplier.
Procurement Protocol: From Request to Receipt
The process of purchasing a chemical for a research laboratory involves several well-defined steps to ensure safety, compliance, and proper inventory management.
Internal Chemical Request
Most research institutions require an internal chemical request form to be completed before a purchase order is placed. This document typically includes:
-
Requester Information: Name, department, and contact details.
-
Chemical Information: Chemical name, CAS number, and required quantity.
-
Supplier Information: Proposed supplier and catalog number.
-
Safety Information: A summary of the hazards associated with the chemical.
-
Intended Use: A brief description of the planned experiment.
-
Storage and Waste Disposal: Plans for safe storage and disposal.
Purchase Order and Receipt
Once the internal request is approved, a formal purchase order is generated and sent to the supplier. Upon receiving the chemical, it is crucial to:
-
Inspect the Packaging: Check for any signs of damage or leakage.
-
Verify the Contents: Ensure the received product matches the information on the purchase order and the container label.
-
Log the Chemical: Record the chemical in the laboratory's inventory system, including the date of receipt and the assigned storage location.
-
File Documentation: Store the CoA and SDS in a readily accessible location.
The following diagram, generated using DOT script, outlines the chemical procurement process.
Caption: The Chemical Procurement Workflow.
Application Notes: Synthesis and Handling
This compound is a valuable building block due to its bifunctional nature, possessing a secondary amine and a protected carboxylic acid. This structure allows for its use in a variety of synthetic transformations.
Safety and Handling
Before any experimental work, it is imperative to thoroughly review the Safety Data Sheet (SDS) for this compound.[6]
Key Safety Information:
-
Hazards: The compound is classified as a combustible liquid, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Storage: Store in a cool, well-ventilated place, away from heat and open flames.[6]
Representative Experimental Protocol: Amide Coupling
While a specific protocol for this compound was not found in the search results, a detailed procedure for a closely related compound, tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate, can be adapted to illustrate a typical amide coupling reaction. This reaction would involve the acylation of the secondary amine of this compound.
General Procedure for Amide Coupling:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF) at 0 °C, add a carboxylic acid (1 equivalent), a coupling agent (e.g., DCC, 1.2 equivalents), and a catalyst (e.g., DMAP, 0.1 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.[7]
Note: The specific reaction conditions, including solvent, coupling agent, and reaction time, may need to be optimized for different carboxylic acid substrates.
Conclusion
This compound is a readily available and synthetically versatile building block with important applications in drug discovery and medicinal chemistry. By following a systematic approach to supplier qualification and procurement, researchers can ensure the quality and integrity of their starting materials. Adherence to strict safety protocols is paramount during the handling and use of this compound. The representative experimental protocol provided serves as a starting point for the application of this valuable reagent in the synthesis of novel molecules.
References
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of tert-butyl propanoate - PrepChem.com. Available at: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
This compound (C8H17NO2) - PubChemLite. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. Available at: [Link]
-
This compound - Fluorochem. Available at: [Link]
-
t-BUTYL AZODIFORMATE - Organic Syntheses Procedure. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-(methylamino)propanoate
Welcome to the technical support center for the synthesis of Tert-butyl 3-(methylamino)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this versatile β-amino ester. Our goal is to provide field-proven insights and practical solutions to common challenges encountered during its synthesis, moving beyond a simple protocol to explain the underlying chemical principles that govern success.
This compound is typically synthesized via an aza-Michael addition of methylamine to tert-butyl acrylate. While straightforward in principle, this reaction is prone to several competing side reactions and purification difficulties. This guide provides a structured approach to troubleshooting these issues in a direct question-and-answer format.
Section 1: Reaction Fundamentals and Potential Pitfalls
The core of the synthesis is the nucleophilic addition of methylamine to the electron-deficient alkene of tert-butyl acrylate. Understanding the primary reaction pathway and the common deviations is the first step toward effective troubleshooting.
Side reactions and byproducts in Tert-butyl 3-(methylamino)propanoate synthesis
Welcome to the Technical Support Center for the synthesis of tert-butyl 3-(methylamino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its synthesis. Our focus is on providing practical, mechanistically grounded solutions to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the aza-Michael addition of methylamine to tert-butyl acrylate. This reaction is favored for its atom economy and generally mild conditions.
Q2: What are the primary side reactions I should be aware of?
A2: The two most significant side reactions are the formation of a double addition byproduct, di-tert-butyl 3,3'-(methylazanediyl)dipropanoate, and the polymerization of the tert-butyl acrylate starting material.
Q3: My reaction yield is low. What are the likely causes?
A3: Low yields can stem from several factors, including incomplete reaction, polymerization of the acrylate, and loss of product during workup and purification. It is also crucial to consider the stoichiometry of your reactants, as an inappropriate ratio can favor the formation of byproducts.
Q4: How can I minimize the formation of the double addition byproduct?
A4: Controlling the stoichiometry is critical. Using a molar excess of methylamine can favor the formation of the desired mono-adduct. Additionally, lower reaction temperatures and shorter reaction times can also improve selectivity.[1][2]
Q5: I'm observing a significant amount of solid material in my reaction. What is it?
A5: This is most likely poly(tert-butyl acrylate). This can occur if the inhibitor in the tert-butyl acrylate has been removed or is ineffective, or if the reaction is conducted at elevated temperatures for an extended period.
II. Troubleshooting Guide: Side Reactions & Byproducts
This section provides a detailed analysis of the common issues encountered during the synthesis of this compound, along with actionable troubleshooting steps.
Issue 1: Formation of Di-tert-butyl 3,3'-(methylazanediyl)dipropanoate (Double Addition Product)
Underlying Cause: The product of the initial Michael addition, this compound, is a secondary amine and can act as a nucleophile itself. It can then react with a second molecule of tert-butyl acrylate to form the tertiary amine, di-tert-butyl 3,3'-(methylazanediyl)dipropanoate.[3] This is a common issue in aza-Michael additions with primary amines.[1][2][3]
Troubleshooting & Prevention:
-
Stoichiometry Control:
-
Protocol: Employ a significant molar excess of methylamine (typically 2-5 equivalents) relative to tert-butyl acrylate. This statistical approach increases the probability of an acrylate molecule reacting with the primary amine rather than the secondary amine product.
-
Causality: Le Chatelier's principle dictates that increasing the concentration of one reactant (methylamine) will drive the equilibrium towards the formation of the initial product.
-
-
Temperature Management:
-
Protocol: Maintain a low reaction temperature, typically between 0°C and room temperature.
-
Causality: The activation energy for the second addition may be higher than the first. Lowering the temperature can disproportionately slow the rate of the second addition compared to the first, thus improving selectivity for the desired mono-adduct.[4][5]
-
-
Reaction Time:
-
Protocol: Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR. Quench the reaction as soon as the tert-butyl acrylate has been consumed to prevent further reaction to the diadduct.
-
Causality: Prolonged reaction times, even at lower temperatures, can lead to the gradual formation of the thermodynamically stable tertiary amine.
-
Experimental Workflow for Minimizing Double Addition:
Caption: Workflow to minimize diadduct formation.
Issue 2: Polymerization of Tert-butyl Acrylate
Underlying Cause: Acrylate monomers like tert-butyl acrylate are prone to free-radical polymerization, especially in the absence of inhibitors, at elevated temperatures, or in the presence of radical initiators.[6] While amines can act as inhibitors in some cases, they can also initiate polymerization under certain conditions.
Troubleshooting & Prevention:
-
Starting Material Quality:
-
Protocol: Use tert-butyl acrylate that contains an appropriate inhibitor, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT).[6] Store the monomer under air, as oxygen is necessary for many common inhibitors to function effectively.
-
Causality: Inhibitors scavenge free radicals that initiate the polymerization chain reaction.
-
-
Inhibitor Removal (If Necessary):
-
Protocol: If your specific application requires inhibitor-free acrylate, it can be removed by washing with an aqueous NaOH solution or by passing it through a column of basic alumina immediately before use.[7][8]
-
Causality: Phenolic inhibitors are acidic and can be deprotonated and extracted into an aqueous basic solution. Alumina can adsorb the inhibitor.
-
-
Reaction Temperature:
-
Protocol: As with minimizing double addition, conduct the reaction at low temperatures.
-
Causality: Higher temperatures can increase the rate of thermal auto-initiation of polymerization.
-
Data on Polymerization Inhibition:
| Inhibitor | Typical Concentration (ppm) | Removal Method |
| MEHQ (4-methoxyphenol) | 15-200 | Wash with aqueous NaOH |
| BHT (Butylated hydroxytoluene) | 100-1000 | Column chromatography (basic alumina) |
Issue 3: Impurities from Starting Materials
Underlying Cause: The purity of the starting materials can significantly impact the reaction outcome. Commercial methylamine may contain small amounts of dimethylamine and trimethylamine, while tert-butyl acrylate can contain impurities from its manufacturing process.
Troubleshooting & Prevention:
-
Methylamine Purity:
-
Protocol: Use high-purity methylamine. If using a solution, ensure the solvent is compatible with your reaction.
-
Causality: Dimethylamine as an impurity will react with tert-butyl acrylate to form a different product, tert-butyl 3-(dimethylamino)propanoate, which may be difficult to separate from the desired product.
-
-
Tert-butyl Acrylate Purity:
-
Protocol: Use freshly distilled tert-butyl acrylate if purity is a concern.
-
Causality: Impurities in the acrylate can potentially interfere with the reaction or introduce unwanted side products.
-
III. Analytical Troubleshooting
Q: How can I confirm the presence of the main product and the common byproducts?
A: A combination of NMR spectroscopy and GC-MS is highly effective.
-
¹H NMR Spectroscopy:
-
This compound: Expect characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the methylamino group (singlet, ~2.4 ppm), and two triplets for the adjacent methylene groups (~2.5 and ~2.8 ppm).
-
Di-tert-butyl 3,3'-(methylazanediyl)dipropanoate: The key difference will be the disappearance of the N-H proton and a change in the chemical shifts of the methylene groups adjacent to the nitrogen. The methyl group on the nitrogen will remain as a singlet.
-
Poly(tert-butyl acrylate): Broad signals in the aliphatic region will be observed, obscuring the sharp peaks of the desired product.
-
-
GC-MS Analysis:
-
This technique is excellent for separating the desired product from the double addition byproduct and any unreacted starting materials. The mass spectra will show distinct molecular ion peaks for each component, allowing for unambiguous identification. Derivatization may be necessary for better separation and detection of the amino esters.[9]
-
Reaction Scheme and Byproduct Formation:
Caption: Synthetic pathway and major byproducts.
IV. Purification Strategies
Q: What is the best way to purify this compound?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is often the most effective method for larger scale purifications. The desired product has a significantly higher boiling point than the starting materials but can be distilled under reduced pressure to prevent decomposition. The double addition product will have a much higher boiling point and will remain in the distillation flask.
-
Column Chromatography: For smaller scales or when high purity is required, column chromatography on silica gel is a good option. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent tailing of the amine product on the acidic silica, is typically effective.
V. References
Sources
- 1. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Technical Support Center: Optimization of Amidation for Tert-butyl 3-(methylamino)propanoate
Introduction:
Welcome to the technical support guide for the amidation of tert-butyl 3-(methylamino)propanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. The amidation of a secondary amine like this compound presents unique challenges, including steric hindrance and potential side reactions. This guide offers a structured approach to troubleshooting common issues and selecting the optimal reaction conditions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing an amidation with this compound?
The main challenges stem from the substrate being a secondary amine, which is less nucleophilic and more sterically hindered than a primary amine. This can lead to sluggish or incomplete reactions. Additionally, the presence of the tert-butyl ester group requires careful selection of reaction and workup conditions to prevent unintended hydrolysis.[1][2]
Q2: Which coupling reagents are most effective for this type of secondary amine?
For sterically hindered or less reactive secondary amines, high-reactivity coupling reagents are generally preferred.
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents known for rapid reaction times and are particularly effective for coupling N-methyl amino acids.[3][4][5] HATU, in particular, is often superior for hindered couplings.[4][6]
-
Phosphonium Salts (PyBOP, PyAOP): These are also very effective and have the advantage of not reacting with the free amine component, which is beneficial when using equimolar amounts of reactants.[7] PyAOP is especially effective for coupling N-methyl amino acids.[3][5]
-
Carbodiimides (EDC, DIC): While common, carbodiimides may require additives like HOBt or OxymaPure to enhance efficiency and suppress racemization, especially with chiral carboxylic acids.[7][8] EDC is advantageous for its water-soluble urea byproduct, simplifying purification.[3][9]
-
Propanephosphonic Acid Anhydride (T3P®): T3P® is a versatile and powerful water-scavenging reagent that is effective for forming amides, even with challenging substrates. It is also a preferred choice for industrial-scale synthesis.[10][11][12]
Q3: What is the role of a non-nucleophilic base like DIPEA, and why is it preferred over triethylamine (TEA)?
A base is required to deprotonate the carboxylic acid, forming the carboxylate anion needed to react with the coupling agent.[13][14] It also neutralizes any acidic byproducts formed during the reaction.
-
N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a sterically hindered, non-nucleophilic base.[15] Its bulkiness prevents it from competing with the amine substrate as a nucleophile, which could otherwise lead to unwanted side reactions.[15][16][17]
-
Triethylamine (TEA) is less sterically hindered and therefore more nucleophilic.[16][17] This can sometimes lead to undesired side reactions depending on the substrate and coupling agent used.[17] For challenging couplings, DIPEA is generally the preferred base.[9][17]
Q4: What are the best solvents for this amidation reaction?
Polar aprotic solvents are typically the best choice for amide coupling reactions.
-
N,N-Dimethylformamide (DMF) is a common and effective solvent due to its high polarity, which helps to solubilize the reactants and intermediates.[5][6]
-
Dichloromethane (DCM) is another excellent choice, particularly for reactions where the products or byproducts are less polar.[10]
-
tert-Butyl acetate has been reported as a sustainable and effective solvent for some catalytic direct amidation reactions, offering a good safety profile.[18][19]
It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate, which would lead to low yields.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Product Yield
-
Question: My reaction yield is very low. I've mixed the carboxylic acid, this compound, coupling agent, and base. What went wrong?
-
Answer & Solutions: Low yield is a common issue and can be traced to several factors.[1]
-
Inefficient Carboxylic Acid Activation: The first step of any coupling reaction is the activation of the carboxylic acid.[20] If this step is incomplete, the subsequent reaction with the amine will fail.
-
Solution: Consider pre-activation. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in an anhydrous solvent for 15-30 minutes at room temperature before adding the amine.[1] This ensures the activated ester is fully formed before the amine is introduced.
-
-
Incorrect Order of Reagent Addition: With uronium/aminium reagents like HATU or HBTU, adding the amine before the carboxylic acid is fully activated can lead to the formation of an inactive guanidinium byproduct.
-
Solution: Always add the amine after the carboxylic acid has had time to react with the coupling agent.
-
-
Presence of Water: Moisture will hydrolyze the activated ester intermediate, reverting it to the carboxylic acid and halting the reaction.[1]
-
Solution: Use anhydrous solvents and reagents. If necessary, dry solvents over molecular sieves before use.
-
-
Steric Hindrance: Both the secondary amine and potentially the carboxylic acid could be sterically bulky, slowing the reaction rate.[1]
-
Problem 2: Formation of Significant Side Products
-
Question: My LC-MS shows the desired product, but also several major impurities. What are they and how can I prevent them?
-
Answer & Solutions:
-
Hydrolysis of the Tert-butyl Ester: The tert-butyl ester is sensitive to strong acidic conditions.[2] If the workup involves a harsh acidic wash, or if the reaction generates significant acidic byproducts that are not adequately scavenged by the base, you may cleave the ester.
-
Solution: During aqueous workup, use mild acidic solutions like 10% citric acid or saturated ammonium chloride instead of strong acids like HCl.[10] Perform washes at low temperatures (0 °C) and quickly. If the product is stable, a mild basic wash with saturated sodium bicarbonate can be used to remove unreacted carboxylic acid.[10]
-
-
Racemization of Chiral Carboxylic Acids: If your carboxylic acid has a stereocenter alpha to the carbonyl group, there is a risk of epimerization during activation.
-
Solution: Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or OxymaPure.[1] Running the reaction at lower temperatures (e.g., 0 °C) can also significantly reduce the rate of epimerization.[1] Using T3P® with pyridine as a base has also been shown to be effective for low-epimerization couplings.[12]
-
-
Byproducts from Coupling Reagents:
-
EDC/DIC: The corresponding ureas (DCU from DCC, DIU from DIC) can be difficult to remove. DCU is insoluble in most organic solvents and can often be filtered off, while DIU is more soluble.[3] The urea from EDC is water-soluble and can be removed with an aqueous wash.[3]
-
HATU/HBTU: These reagents generate tetramethylurea and HOAt/HOBt as byproducts, which are typically water-soluble and can be removed during an aqueous workup.[21]
-
-
Problem 3: Difficulty with Product Purification
-
Question: My product is polar, and I'm having trouble separating it from the starting materials and byproducts using column chromatography.
-
Answer & Solutions: The presence of the amine and amide groups can make the product quite polar, leading to streaking on silica gel columns.
-
Aqueous Workup Optimization: A thorough aqueous workup is the first and most critical purification step.
-
Acid Wash: A wash with a mild acid (e.g., 10% citric acid) will remove the excess base (DIPEA) and any unreacted amine starting material by protonating them and making them water-soluble.
-
Base Wash: A wash with a mild base (e.g., saturated NaHCO₃) will remove the unreacted carboxylic acid and additives like HOBt.
-
Brine Wash: A final wash with brine helps to remove residual water from the organic layer.
-
-
Chromatography Technique:
-
Add a Modifier: If using silica gel chromatography, adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (using a solvent system like DCM/MeOH/NH₄OH) to the eluent can significantly improve peak shape by preventing the basic product from interacting strongly with the acidic silica.[22]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase flash chromatography (C18 silica) can be an excellent alternative.[23]
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique that can be scaled up easily.[22] Test various solvent systems (e.g., ethyl acetate/hexanes, acetonitrile) to find suitable conditions.[22]
-
-
Data & Protocols
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Common Byproducts | Considerations |
| HATU | Uronium/Aminium | High reactivity, fast, low racemization, good for hindered amines.[4][5][24] | Tetramethylurea, HOAt (water-soluble).[21] | Higher cost. Requires pre-activation for best results.[1] |
| EDC·HCl | Carbodiimide | Water-soluble urea byproduct, easy to remove.[3][9] | 1-ethyl-3-(3-dimethylaminopropyl)urea (water-soluble). | Lower reactivity than HATU; often requires an additive like HOBt.[25] |
| T3P® | Phosphonic Anhydride | High reactivity, excellent water scavenger, byproducts are water-soluble.[10][11] | Phosphonic acid species (water-soluble). | Often used as a solution in an organic solvent (e.g., EtOAc).[10] |
| PyBOP | Phosphonium | High reactivity, does not form guanidinium side products.[7] | HMPA (carcinogenic, from older BOP reagent), HOBt. | Newer phosphonium reagents avoid HMPA formation. |
Experimental Protocol: General Procedure for Amidation using HATU
This protocol provides a robust starting point for the optimization of your reaction.
-
Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of ~0.1-0.5 M).
-
-
Activation:
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) dropwise to the stirring mixture.
-
Stir the mixture at room temperature for 15-20 minutes. The solution may change color (e.g., become yellow), which can indicate the formation of the activated ester.[24]
-
-
Coupling:
-
Add a solution of this compound (1.05 equivalents) in a small amount of the reaction solvent to the activated mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Reactions are typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 10% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Visualizations
General Workflow for Amidation Optimization
Caption: A decision workflow for optimizing the amidation reaction.
Mechanism of EDC/HOBt Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. file.globalso.com [file.globalso.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. hepatochem.com [hepatochem.com]
- 8. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 16. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 17. reddit.com [reddit.com]
- 18. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. biotage.com [biotage.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-(methylamino)propanoate
Welcome to the technical support center for the synthesis and purification of Tert-butyl 3-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Our goal is to provide you with in-depth, field-proven insights to improve your yield and purity, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and workup of this compound. The primary synthetic route is the aza-Michael addition of methylamine to tert-butyl acrylate.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired product, this compound. What are the likely causes and how can I rectify this?
Answer:
Low or no product formation in the aza-Michael addition is a common issue that can often be traced back to reaction conditions or reagent quality. Let's break down the potential culprits:
-
Insufficient Reaction Time or Temperature: The aza-Michael addition, while often straightforward, is not instantaneous. The reaction rate is influenced by temperature; however, excessive heat can promote side reactions.[] It is crucial to monitor the reaction's progress.
-
Reagent Quality: The purity of your starting materials is paramount.
-
Tert-butyl acrylate: This reagent can polymerize upon storage. Ensure you are using an inhibitor-free or freshly distilled monomer for optimal results.[2]
-
Methylamine: Often supplied as a solution (e.g., in THF or water), the concentration can diminish over time if not stored properly. It is advisable to use a fresh solution or titrate an older one to confirm its concentration.
-
-
Catalyst Issues (if applicable): While this reaction can proceed without a catalyst, certain Lewis acids or bases can be used to accelerate it. If you are employing a catalyst, ensure it is active and not poisoned by impurities in your solvent or reagents.
Troubleshooting Workflow:
Sources
Technical Support Center: Troubleshooting PROTAC Synthesis with Tert-butyl 3-(methylamino)propanoate Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize a tert-butyl 3-(methylamino)propanoate linker. We will address common challenges in a question-and-answer format, offering explanations grounded in chemical principles and field-proven insights to ensure the success of your experiments.
Introduction to this compound Linkers in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[3][4][5]
The this compound moiety is a versatile building block for PROTAC linkers. Its secondary amine provides a convenient attachment point for coupling with either the target protein ligand or the E3 ligase ligand, typically through an amide bond. The tert-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected in a later step to enable further synthetic modifications or to be the terminal functional group of the final PROTAC.
Below, we address specific issues that you may encounter during the synthesis and purification of PROTACs incorporating this particular linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Amide Coupling Reactions
The formation of an amide bond is the most common coupling strategy in PROTAC synthesis.[6] However, the inherent complexity and high molecular weight of PROTAC intermediates can pose significant challenges.[7]
Question 1: My amide coupling reaction between the E3 ligase ligand (or protein of interest ligand) and the this compound linker is showing low yield or failing completely. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in amide coupling reactions for PROTAC synthesis are a common hurdle.[6] Several factors can contribute to this issue. Let's break down the potential causes and solutions:
1. Choice of Coupling Reagents:
-
Expertise & Experience: While many coupling reagents are available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and often effective choice for PROTAC synthesis as it is known to reduce the risk of epimerization with chiral compounds.[6] If you are using other reagents like EDC/HOBt and observing poor results, switching to HATU or another phosphonium-based coupling reagent like PyBOP could be beneficial.
-
Trustworthiness: Ensure your coupling reagents are fresh and anhydrous. HATU, for example, is moisture-sensitive and its efficacy can be compromised with improper storage.
2. Base Selection and Stoichiometry:
-
Expertise & Experience: A non-nucleophilic base is crucial to prevent side reactions. Diisopropylethylamine (DIPEA) is a standard choice. The stoichiometry of the base is also critical. If your amine starting material is a salt (e.g., HCl or TFA salt), you will need to add an additional equivalent of base to neutralize it before the coupling reaction can proceed. Failure to do so is a frequent cause of reaction failure.[8][9]
-
Trustworthiness: Always use a freshly opened or properly stored bottle of DIPEA. It is recommended to use at least 2-3 equivalents of base, especially if starting with an amine salt.
3. Solvent and Concentration:
-
Expertise & Experience: Dimethylformamide (DMF) is the most common solvent for these reactions due to the generally good solubility of PROTAC building blocks.[6] However, if solubility remains an issue, consider alternative solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[9] Recent studies have also shown that ionic liquids can be a viable alternative to DMF, sometimes leading to higher yields under milder conditions.[6]
-
Trustworthiness: Ensure you are using anhydrous solvents. The reaction concentration can also play a role; reactions that are too dilute may proceed slowly. A typical concentration is in the range of 0.05-0.15 M.[6]
4. Reaction Temperature and Time:
-
Expertise & Experience: Most amide couplings are initially performed at 0 °C during the activation of the carboxylic acid, and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the yield, but this should be done with caution to avoid side reactions.
-
Trustworthiness: Monitor the reaction progress by LC-MS. If the reaction has stalled, it is unlikely that simply extending the reaction time will significantly improve the yield.
| Parameter | Standard Condition | Troubleshooting Action |
| Coupling Reagent | HATU (1.1-1.5 eq) | Use fresh reagent; consider PyBOP. |
| Base | DIPEA (2-3 eq) | Add extra equivalent for amine salts. |
| Solvent | Anhydrous DMF | Try NMP or DMSO for solubility issues. |
| Temperature | 0 °C to RT | Gentle heating (40-50 °C) if sluggish. |
| Concentration | 0.05-0.15 M | Adjust if reaction is too slow. |
Section 2: Deprotection of the Tert-butyl Ester
The final step in many PROTAC syntheses involving this linker is the removal of the tert-butyl protecting group to unmask the carboxylic acid.
Question 2: I am having trouble with the TFA-mediated deprotection of the tert-butyl ester. I am either seeing incomplete reaction or degradation of my PROTAC. What should I do?
Answer:
Trifluoroacetic acid (TFA) is the standard reagent for tert-butyl ester deprotection. However, the stability of the complex PROTAC molecule to strongly acidic conditions can be a concern.
1. Incomplete Deprotection:
-
Expertise & Experience: This is often a matter of reaction time or TFA concentration. While TFA is technically catalytic, it is typically used in large excess to drive the reaction to completion.[10] A common condition is a 25-50% solution of TFA in a solvent like dichloromethane (DCM).
-
Trustworthiness: Ensure your TFA is of high quality. If the reaction is not complete after a few hours at room temperature, you can try increasing the concentration of TFA or extending the reaction time. However, be mindful of potential degradation with prolonged acid exposure.
2. PROTAC Degradation:
-
Expertise & Experience: The tert-butyl cation formed during the deprotection is a reactive electrophile that can be trapped by nucleophilic functional groups on your PROTAC, leading to unwanted side products.[10] This is particularly problematic if your molecule contains electron-rich aromatic rings or other sensitive moieties.
-
Trustworthiness: To prevent these side reactions, it is essential to use a scavenger. Triethylsilane (TES) or triisopropylsilane (TIPS) are commonly used scavengers that will react with the tert-butyl cation. A typical reaction cocktail would be TFA/DCM/TES.
-
Authoritative Grounding & Comprehensive References: The mechanism involves the protonation of the ester carbonyl by TFA, followed by the loss of the stable tert-butyl cation.[10] The scavenger then reduces this cation.
3. Alternative Deprotection Methods:
-
Expertise & Experience: If your PROTAC is particularly acid-sensitive, you might consider alternative methods for tert-butyl ester cleavage. For example, using trimethylsilyl iodide (TMSI) or milder acidic conditions like formic acid could be an option, although these are less common.
-
Trustworthiness: It is important to carefully consider the compatibility of any alternative deprotection reagent with the other functional groups present in your PROTAC molecule.
Experimental Protocol: Tert-butyl Ester Deprotection with TFA
-
Dissolve the tert-butyl ester-protected PROTAC in anhydrous DCM (approximately 0.1 M).
-
Add triethylsilane (TES) (2-5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 50% TFA in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
The crude product can then be purified by reverse-phase HPLC.
Section 3: Purification and Characterization
The unique physicochemical properties of PROTACs often make their purification and characterization non-trivial.
Question 3: I am struggling to purify my final PROTAC. It seems to be sticking to the column or co-eluting with impurities. What purification strategies are recommended?
Answer:
PROTACs are often large, somewhat greasy molecules that can be challenging to purify by standard column chromatography.
1. Purification Technique:
-
Expertise & Experience: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying final PROTACs. The use of a C18 column with a water/acetonitrile gradient containing a small amount of an additive like TFA or formic acid is standard.
-
Trustworthiness: The additive is crucial for obtaining sharp peaks by keeping acidic and basic functional groups in a single protonation state.
2. Method Optimization:
-
Expertise & Experience: If you are having trouble with separation, try adjusting the gradient of your HPLC method. A shallower gradient can often improve the resolution between your product and closely eluting impurities.
-
Trustworthiness: Ensure that your crude material is fully dissolved before injection. PROTACs can have poor solubility, and filtering your sample through a syringe filter before injection is good practice to prevent column clogging.[11]
Question 4: My characterization data (NMR, MS) is complex or ambiguous. How can I be sure I have synthesized the correct PROTAC?
Answer:
Due to their size and flexibility, the NMR spectra of PROTACs can sometimes be complex, with broad peaks.
1. Mass Spectrometry:
-
Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of your PROTAC.[12] Due to their relatively high molecular weight, PROTACs can sometimes show multi-charged ions in the mass spectrum.[13]
-
Trustworthiness: Tandem MS (MS/MS) can provide valuable structural information by showing fragmentation patterns of the PROTAC molecule, which can help to confirm its identity.[14]
2. Nuclear Magnetic Resonance (NMR):
-
Expertise & Experience: While ¹H NMR spectra can be complex, they are still crucial for structural confirmation. Key signals to look for are those corresponding to the warhead, the E3 ligase ligand, and the linker. 2D NMR techniques like COSY and HSQC can be very helpful in assigning the protons and carbons of the linker.
-
Trustworthiness: Ensure your sample is sufficiently pure for NMR analysis, as impurities can complicate the spectrum.
3. Analytical HPLC:
-
Expertise & Experience: Analytical HPLC is used to assess the purity of your final compound.[12] A pure compound should show a single major peak.
-
Trustworthiness: It is good practice to use a different analytical method (e.g., a different column or mobile phase) than your preparative method to confirm purity.
Visualization of a General PROTAC Synthesis Workflow
Sources
- 1. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 14. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl 3-(methylamino)propanoate
Welcome to the technical support guide for the purification of Tert-butyl 3-(methylamino)propanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The information provided is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to Purification Challenges
This compound is commonly synthesized via the Michael addition of methylamine to tert-butyl acrylate. While this reaction is generally efficient, the crude product often contains a variety of impurities that can interfere with subsequent synthetic steps or biological assays. The purification process is critical for obtaining a high-purity final product. The primary challenges in purifying this compound stem from the nature of the product and the potential impurities, which may have similar physical properties.
The key to successful purification lies in understanding the chemical properties of this compound and its likely contaminants. Our product is a secondary amine and a tert-butyl ester. The secondary amine provides a basic handle that is crucial for certain purification techniques, while the tert-butyl ester is sensitive to strongly acidic conditions, which could lead to hydrolysis and the formation of new impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities typically include:
-
Unreacted Starting Materials: Excess methylamine and unreacted tert-butyl acrylate.
-
Side-Products: The most significant side-product is often the di-addition product, tert-butyl 3,3'-(methylazanediyl)dipropanoate, formed when a second molecule of tert-butyl acrylate reacts with the product.
-
Polymerization Products: Tert-butyl acrylate can undergo base-catalyzed polymerization, leading to oligomeric or polymeric impurities.
-
Hydrolysis Products: If the reaction or workup is performed in the presence of water and acid, the tert-butyl ester can hydrolyze to form 3-(methylamino)propanoic acid.
Q2: My crude product is a yellow to brown oil. Is this normal?
A2: Yes, it is common for the crude product of this reaction to be a yellowish or brownish oil. This coloration can be due to minor impurities and polymerization byproducts. A successful purification should yield a colorless to pale yellow liquid.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation is a viable method for purifying this compound, especially for removing less volatile impurities like the di-adduct and oligomers. However, it is less effective at removing impurities with similar boiling points. For an effective separation, a fractional distillation setup under reduced pressure is recommended.
Q4: I am observing a stable emulsion during my acid-base extraction. What should I do?
A4: Emulsion formation is a common issue when working with amines. To break the emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Allow the mixture to stand for a longer period.
-
If the emulsion persists, filtration through a pad of Celite® or glass wool can sometimes be effective.
Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Workup
Initial Observation: NMR or GC-MS analysis of the crude product after solvent removal shows significant amounts of starting materials and/or side-products.
Troubleshooting Workflow:
Caption: Decision tree for addressing low purity of this compound.
Detailed Actions:
-
Excess Methylamine: This is a volatile impurity and can often be removed by co-evaporation with a solvent like dichloromethane or by a simple aqueous wash of the organic layer during workup.
-
Unreacted Tert-butyl Acrylate: This non-basic impurity can be effectively removed using an acid-base extraction.
-
Di-adduct (tert-butyl 3,3'-(methylazanediyl)dipropanoate): This impurity has a higher boiling point than the desired product and can be separated by vacuum distillation. For high purity, flash column chromatography may be necessary.
Problem 2: Product Degradation During Purification
Initial Observation: Appearance of a new spot on TLC or a new peak in GC-MS corresponding to 3-(methylamino)propanoic acid after an acidic workup.
Causality: The tert-butyl ester is labile under strongly acidic conditions and can undergo hydrolysis.[1]
Solution:
-
Use a Mild Acid: For acid-base extraction, use a dilute solution of a weak acid like 1 M citric acid or a carefully controlled amount of 1 M HCl. Avoid prolonged exposure to acidic conditions.
-
Maintain Low Temperatures: Perform the acidic extraction at 0-5 °C to minimize the rate of hydrolysis.
-
Prompt Neutralization: After separating the acidic aqueous layer containing the protonated product, promptly neutralize it with a base (e.g., NaHCO₃ or a weak NaOH solution) and extract the product back into an organic solvent.
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction
This method leverages the basicity of the secondary amine in this compound to separate it from neutral impurities like unreacted tert-butyl acrylate and polymerization byproducts.
Workflow Diagram:
Caption: Step-by-step workflow for the acid-base extraction of this compound.
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10 volumes).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M citric acid solution and shake gently. Vent the funnel frequently.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M citric acid solution two more times. Combine all aqueous extracts.
-
The organic layer now contains neutral impurities and can be discarded.
-
Cool the combined aqueous extracts in an ice bath and slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is between 8 and 9.
-
Extract the product from the neutralized aqueous solution with three portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This technique is useful for obtaining highly pure material, especially for removing the di-adduct if it is present in significant quantities.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, a gradient from 10% to 50% ethyl acetate in hexanes.
-
Modifier: Due to the basic nature of the amine, peak tailing can be an issue on silica gel. To mitigate this, add 0.5-1% triethylamine to the mobile phase.
-
Procedure: a. Prepare the column with silica gel slurried in the initial mobile phase (e.g., 10% ethyl acetate/hexanes with 1% triethylamine). b. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. c. Carefully load the dried, adsorbed sample onto the top of the column. d. Elute the column with the mobile phase gradient, collecting fractions. e. Monitor the fractions by TLC. The product should have a lower Rf value than the less polar tert-butyl acrylate and a higher Rf than the more polar di-adduct. f. Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 159.23 | ~203.7 (predicted, atmospheric) | Soluble in common organic solvents. |
| Tert-butyl acrylate | 128.17 | 120 (atmospheric)[2][3] | Soluble in organic solvents, slightly soluble in water.[1] |
| Methylamine | 31.06 | -6.3 (atmospheric) | Very soluble in water; soluble in ethanol, methanol, and other organic solvents.[4][5][6] |
| Tert-butyl 3,3'-(methylazanediyl)dipropanoate | 287.39 | Higher than the desired product. | Soluble in common organic solvents. |
References
-
PubChem. (n.d.). tert-Butyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Methylamines. John Wiley & Sons, Inc.
-
Univar Solutions. (n.d.). Tert.-Butyl Acrylate (TBA). Retrieved from [Link]
-
ChemSrc. (n.d.). tert-Butyl acrylate(1663-39-4)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
Chemeo. (n.d.). Methylamine. Retrieved from [Link]
-
Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Tert-butyl Acrylate (t-BA). Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Methylamine. Retrieved from [Link]
Sources
- 1. Tert-butyl Acrylate (t-BA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 2. tert-Butyl acrylate | C7H12O2 | CID 15458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discover.univarsolutions.com [discover.univarsolutions.com]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. methylamine [chemister.ru]
- 6. Methylamine - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Characterization of Tert-butyl 3-(methylamino)propanoate
Welcome to the technical support guide for tert-butyl 3-(methylamino)propanoate (CAS No. 143707-72-6). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and analytical characterization of this compound.
Part 1: General Compound Handling and Stability
This section addresses the fundamental properties and handling requirements for this compound.
Question: What is the correct way to store this compound to ensure its stability?
Answer: Proper storage is critical to prevent degradation. The compound should be stored at 2-8°C under an inert atmosphere (like argon or nitrogen).[1] It is essential to keep the container tightly sealed and in a dry, dark place to protect it from moisture and light.[1][2] For long-term storage in solution, it is recommended to store it at -20°C for up to one month or -80°C for up to six months, protected from light.[2][3]
Causality: The molecule contains a tert-butyl ester group, which is susceptible to hydrolysis, especially under acidic conditions. The secondary amine is prone to oxidation over time. Storing it cold, dry, and under inert gas minimizes these degradation pathways.
Question: What are the main physical and chemical incompatibilities of this compound?
Answer: this compound is incompatible with strong oxidizing agents, strong reducing agents, and strong acids or alkalis.[3] Contact with strong acids can catalyze the hydrolysis of the tert-butyl ester, yielding tert-butanol and 3-(methylamino)propanoic acid. Strong bases can also promote hydrolysis, albeit typically slower.
Part 2: Synthesis and Purification Troubleshooting
Synthesizing and purifying this secondary amino ester can present several challenges, from competing side reactions to difficulties during chromatographic separation.
Question: During synthesis via Michael addition of methylamine to tert-butyl acrylate, I am observing significant amounts of a higher molecular weight impurity. What is it and how can I prevent it?
Answer: The most common high-molecular-weight byproduct in this reaction is the double-addition product, tert-butyl 3,3'-(methylazanediyl)dipropanoate . This occurs when a second molecule of tert-butyl acrylate reacts with the desired product.
Prevention Strategy:
-
Control Stoichiometry: Use a molar excess of methylamine relative to tert-butyl acrylate. This increases the probability that an acrylate molecule will react with the primary amine (methylamine) rather than the secondary amine product.
-
Slow Addition: Add the tert-butyl acrylate slowly to the solution of methylamine. This maintains a low concentration of the acrylate, further favoring the initial desired reaction.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0°C to room temperature) to manage the reaction rate and improve selectivity.
Question: My compound is showing significant tailing during silica gel column chromatography. How can I achieve better separation?
Answer: Peak tailing on silica gel is a classic issue for basic compounds like amines. The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and inefficient separation.
Troubleshooting Protocol:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate). Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is sufficient.
-
Causality: The triethylamine acts as a competitive base, binding to the active silanol sites on the silica. This masks the sites from your compound, allowing it to elute more symmetrically.
-
-
Use Deactivated Silica: If the problem persists, use a deactivated silica gel (e.g., silica treated with a silanizing agent) or switch to a different stationary phase, such as alumina (basic or neutral).
Part 3: Analytical Characterization FAQs
Accurate characterization is essential for confirming the identity and purity of your compound.
Question: I am having trouble interpreting the ¹H NMR spectrum. The peak for the N-H proton is very broad or not visible. Is this normal?
Answer: Yes, this is a very common observation for secondary amines. The N-H proton can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent (CDCl₃). This exchange process, along with quadrupolar broadening from the ¹⁴N nucleus, often results in a broad, low-intensity signal that can be difficult to distinguish from the baseline.
Experimental Tip (D₂O Shake): To confirm the presence of the N-H proton, you can perform a "D₂O shake."
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for about 30 seconds and re-acquire the spectrum.
-
Result: The N-H proton will exchange with deuterium from the D₂O. The original broad N-H peak should disappear, confirming its identity.
Table 1: Expected NMR Spectral Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| C(CH₃)₃ | ~1.45 ppm (s, 9H) | ~28.1 ppm |
| C(CH₃)₃ | ~80.5 ppm | ~80.5 ppm |
| N-CH₃ | ~2.45 ppm (s, 3H) | ~35.8 ppm |
| -CH₂-CO | ~2.55 ppm (t, 2H) | ~46.5 ppm |
| N-CH₂- | ~2.85 ppm (t, 2H) | ~33.5 ppm |
| C=O | - | ~172.0 ppm |
| N-H | ~1.5-2.5 ppm (br s, 1H) | - |
Question: My mass spectrometry data shows a very weak or absent molecular ion peak ([M]⁺) but a strong peak at m/z 103. Is my sample impure?
Answer: This fragmentation pattern is characteristic of tert-butyl esters and does not necessarily indicate impurity. The molecular ion of this compound is often unstable under typical electron ionization (EI) conditions.
Expected Fragmentation Pattern: The primary fragmentation pathway is the loss of a neutral isobutylene molecule (56 Da) from the molecular ion (159.23 g/mol ), leading to a stable acylium ion.
-
[M]⁺• (m/z 159) → [M - C₄H₈]⁺• (m/z 103) + C₄H₈
For more definitive mass confirmation, use a softer ionization technique:
-
Electrospray Ionization (ESI): This is the preferred method. You should observe a strong signal for the protonated molecule, [M+H]⁺, at m/z 160.13 .[4]
-
Chemical Ionization (CI): This technique also produces less fragmentation and a more prominent protonated molecular ion.
Table 2: Predicted m/z for Common ESI Adducts [4]
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 160.1332 |
| [M+Na]⁺ | 182.1152 |
| [M+K]⁺ | 198.0891 |
Question: My GC analysis shows a purity of less than 99%, but the NMR looks clean. What could be the cause?
Answer: This discrepancy can arise from several factors related to the compound's properties and the analytical technique used.
-
Non-Volatile Impurities: NMR will show both volatile and non-volatile components, while GC only detects compounds that volatilize under the analysis conditions. Your sample might contain inorganic salts (e.g., from a workup) or high-boiling-point synthesis byproducts that are invisible to GC but visible in NMR (though they may not have proton signals).
-
On-Column Degradation: The hot GC injector port or interactions with the column could be causing partial decomposition of your compound. This would manifest as extra peaks in the chromatogram that are not present in the bulk sample analyzed by NMR. Try lowering the injector temperature.
-
Co-eluting Impurity: An impurity's signals in the NMR spectrum might be overlapping with your product's signals, making it difficult to detect, especially at low concentrations.
Recommended Action: Use GC-MS to identify the impurity peaks in the chromatogram.[5] The mass fragmentation patterns can help determine if they are degradation products or synthesis-related impurities.
References
-
Supporting Information for an unspecified article. Example NMR Data. [Link]
-
PubChem. tert-Butyl 3-aminopropanoate Compound Summary. [Link]
-
PubChem. This compound Compound Summary. [Link]
-
PubChemLite. Predicted Collision Cross Section for this compound. [Link]
-
Al-Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. [Link]
Sources
Handling and storage issues with Tert-butyl 3-(methylamino)propanoate
Welcome to the technical support center for Tert-butyl 3-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to address common handling, storage, and troubleshooting issues encountered during its use in experimental settings. As Senior Application Scientists, we have compiled this information to ensure the scientific integrity of your work by explaining the causality behind these best practices.
I. Core Concepts: Understanding the Molecule's Vulnerabilities
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its utility is derived from its bifunctional nature, containing both a secondary amine and a tert-butyl ester. However, these functional groups are also the source of its primary stability issues.
-
The Acid-Labile Tert-butyl Ester: The tert-butyl ester group is highly susceptible to cleavage under acidic conditions. This reaction is driven by the formation of a stable tertiary carbocation (the tert-butyl cation), which readily eliminates to form isobutylene gas.[1][2] This inherent reactivity dictates that the compound must be stored and handled in an environment free from acidic contaminants.
-
The Oxidizable Secondary Amine: Secondary amines are prone to oxidation.[3][4] This can occur through exposure to atmospheric oxygen over time, or be accelerated by the presence of oxidizing agents. The resulting impurities can complicate subsequent reactions and analyses.
Below is a diagram illustrating the key functional groups and their vulnerabilities.
Caption: Vulnerabilities of this compound.
II. Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light. For extended storage, some suppliers recommend -20°C for up to a month or -80°C for up to six months when dissolved in a solvent, with light protection being crucial.[5]
Why these conditions?
-
Low Temperature (2-8°C): Refrigeration slows down the rate of potential degradation reactions, such as oxidation of the amine and hydrolysis of the ester.
-
Tightly Sealed Container: This prevents the ingress of atmospheric moisture, which can contribute to hydrolysis, and carbon dioxide, which can react with the secondary amine to form a carbamate salt.[3]
-
Inert Atmosphere: For maximum stability, flushing the container with an inert gas like argon or nitrogen before sealing is recommended to displace oxygen and moisture.
-
Protection from Light: While not always specified, protection from light is a general best practice for complex organic molecules to prevent photochemical degradation.
Q2: The material has turned slightly yellow/brown upon storage. Is it still usable?
A2: A slight discoloration often indicates minor oxidation of the secondary amine. While the bulk of the material may still be viable, the presence of impurities is likely. It is highly recommended to assess the purity of the material by an analytical method such as NMR or LC-MS before use. If the discoloration is significant, purification may be necessary.
Q3: Can I handle this material on the open bench?
A3: It is recommended to handle this compound in a well-ventilated area, preferably a fume hood.[5] This is not only due to its potential for respiratory tract irritation[5] but also to minimize its exposure to atmospheric oxygen and moisture.
Q4: What personal protective equipment (PPE) should I wear?
A4: Standard laboratory PPE is required, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5] Given that the compound is a skin irritant and can cause serious eye damage, appropriate eye and hand protection is critical.[5]
III. Troubleshooting Experimental Issues
This section addresses common problems that may arise during the use of this compound in your experiments.
Problem 1: My reaction is not proceeding as expected, or I'm seeing unexpected byproducts.
This is often due to the degradation of the starting material. Here’s how to diagnose the issue:
Diagnostic Workflow:
Caption: Diagnostic workflow for reaction issues.
Problem 2: My ¹H NMR spectrum shows unexpected peaks. What are they?
A2: The expected ¹H NMR spectrum of this compound should show distinct signals for the different protons. The presence of unexpected peaks can indicate degradation.
Expected ¹H NMR Peaks (in CDCl₃, approximate shifts):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.45 | singlet | 9H |
| -NH(CH₃) | ~2.45 | singlet | 3H |
| -CH₂-C=O | ~2.50 | triplet | 2H |
| -CH₂-NH- | ~2.85 | triplet | 2H |
| -NH- | variable | broad singlet | 1H |
Note: These are predicted values. Actual shifts can vary.
Troubleshooting Common Impurity Peaks:
| Observed Impurity Peak(s) | Likely Cause & Impurity | Explanation |
| Singlet at ~1.25 ppm | Hydrolysis (tert-Butanol) | Cleavage of the tert-butyl ester releases tert-butanol. |
| Broad peak, variable shift | Hydrolysis (3-(Methylamino)propanoic acid) | The carboxylic acid proton is broad and exchangeable. |
| Multiple new peaks in the 2.5-3.5 ppm region | Oxidation (N-oxide or other oxidized species) | Oxidation of the amine can lead to a variety of products with protons adjacent to the nitrogen, resulting in complex signals. |
| Singlet around 8.45 ppm | Reaction with CO₂ (Formate salt) | Reaction of the amine with atmospheric CO₂ can lead to formate salts under certain conditions. |
Problem 3: How can I purify my this compound if it has degraded?
A3: The purification strategy depends on the nature of the impurity.
Scenario 1: Acidic impurity from hydrolysis (3-(methylamino)propanoic acid)
-
Dissolve: Dissolve the impure material in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous basic solution (e.g., 5% sodium bicarbonate). The acidic impurity will be deprotonated and extracted into the aqueous layer.
-
Separate and Dry: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Scenario 2: Neutral impurities from oxidation
-
Vacuum Distillation: If the oxidation products are significantly less volatile than the parent compound, vacuum distillation can be an effective purification method.[3] This is often the simplest method for removing higher molecular weight byproducts.
-
Column Chromatography: For smaller scale purifications or when distillation is not feasible, column chromatography on silica gel can be used.[6] Due to the basic nature of the amine, it is often necessary to add a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent to prevent streaking and improve recovery.[6]
IV. References
-
Mellon, E. F., Korn, A. H., Viola, S. J., Miller, N., & Hoover, S. R. (1953). Isolation of Amino Acids by Distillation of the Acetylated Amino Acid Ethyl Esters. Journal of the American Chemical Society, 75(17), 4091–4094. [Link]
-
Sciencemadness Discussion Board. (2012). purifying secondary amine. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Wikipedia. (n.d.). Decarboxylation. [Link]
-
Taylor & Francis Online. (n.d.). Decarboxylation of α-Amino Acids Containing Two and Three Stereogenic Centers: A Simple One-Step Procedure to Prepare two Optically Active β-Amino Alcohols and a Bicyclic Pyrrolidine Derivative. [Link]
-
ACS Publications. (2024). Decarboxylation in Natural Products Biosynthesis. [Link]
-
Fiveable. (n.d.). Tert-butyl esters Definition. [Link]
-
Google Patents. (n.d.). Purification of secondary alkyl amines.
-
Google Patents. (n.d.). Process for purifying long chain amino acids.
-
ResearchGate. (2010). Decarboxylation Mechanism of Amino Acids by Density Functional Theory. [Link]
-
Google Patents. (n.d.). Process for preparing amino acid esters and their acid addition salts.
-
University of California, Berkeley. (n.d.). NMR Chemical Shifts. [Link]
-
National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Link]
-
ResearchGate. (2014). How can I recrystallize an amino acid derivative? [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biotage.com [biotage.com]
Inconsistent results in experiments using Tert-butyl 3-(methylamino)propanoate
Welcome to the technical support center for Tert-butyl 3-(methylamino)propanoate (CAS: 143707-72-6). This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in their experiments involving this versatile building block. As a bifunctional molecule containing both a secondary amine and a sterically hindered tert-butyl ester, its reactivity can be nuanced. This resource provides in-depth troubleshooting strategies and foundational knowledge to help you achieve reproducible and successful outcomes.
Troubleshooting Guide: Diagnosing and Solving Inconsistent Results
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to guide your problem-solving process.
Q1: Why is my reaction yield unexpectedly low or highly variable between batches?
Low or inconsistent yield is the most frequently reported issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or competing side reactions.
Potential Cause A: Reagent Purity and Degradation
Commercial this compound is often supplied at ~95% purity, meaning up to 5% of your starting material could be impurities that may interfere with your reaction.[1] Furthermore, the compound can degrade if not handled or stored correctly.
-
Scientific Rationale: The two primary modes of degradation are the hydrolysis of the tert-butyl ester and the oxidation of the secondary amine. The ester is highly susceptible to cleavage under acidic conditions, even trace amounts of acid impurity in your reaction vessel or solvents can cause decomposition.[2]
Solution Pathway A: Verification and Purification
-
Purity Verification: Before use, and especially when starting a new batch, verify the purity of the starting material.
-
Proper Storage: Store the reagent at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light. For solutions, store at -20°C for up to one month or -80°C for up to six months.[3]
-
Purification Protocol: If impurities are detected or suspected, purification via flash chromatography or vacuum distillation may be necessary.
Experimental Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Confirm the presence of the characteristic tert-butyl singlet at ~1.45 ppm (9H).
-
Confirm the N-methyl singlet at ~2.44 ppm (3H).
-
Confirm the two methylene triplets at ~2.50 ppm (2H) and ~2.85 ppm (2H).
-
Integrate all peaks. The presence of significant unexpected peaks or deviations in the integration ratios suggests impurities. The most common impurity is the hydrolyzed product, 3-(methylamino)propanoic acid, or starting materials from its synthesis.
-
Potential Cause B: Suboptimal Reaction Conditions
The steric bulk of the tert-butyl group can significantly hinder the reactivity of the ester carbonyl, while the secondary amine's nucleophilicity can be influenced by solvent choice and temperature.[4][5]
Solution Pathway B: Systematic Reaction Optimization
If reagent quality is confirmed, a systematic optimization of reaction parameters is the logical next step.[6]
| Parameter | Rationale & Recommendation |
| Solvent | The polarity of the solvent can influence reaction rates. Screen a range of aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) and polar aprotic solvents (e.g., DMF, DMSO). For catalytic amidations, tert-butyl acetate has shown promise with polar substrates.[7] |
| Temperature | Reactions may require heating to overcome activation energy barriers, especially if steric hindrance is a factor. Attempt a gradual increase in temperature (e.g., from room temperature to 40°C, 60°C, and 80°C), monitoring for product formation and byproduct generation. |
| Concentration | For bimolecular reactions, higher concentrations can increase the reaction rate. However, this can also promote side reactions. Test a range from 0.1 M to 1.0 M. |
| Catalyst | If applicable, ensure your catalyst is active and not poisoned. For reactions involving the amine, ensure the conditions are compatible with the catalyst's stability. |
Potential Cause C: Undesired Side Reactions
The bifunctional nature of the molecule makes it susceptible to side reactions, primarily driven by the nucleophilic amine.
-
Scientific Rationale: The secondary amine can react with your electrophile, but it can also react with another molecule of the ester (self-aminolysis) under harsh conditions, though this is generally inefficient.[8][9] More commonly, if your reaction is run under acidic conditions, the acid can catalyze the removal of the tert-butyl protecting group, leading to the free carboxylic acid.[2]
Solution Pathway C: Control and Mitigation
-
Inert Atmosphere: Always run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation of the amine.
-
pH Control: Unless ester cleavage is the desired outcome, avoid both strong acidic and strong basic conditions, which can catalyze hydrolysis.[3]
-
Control Experiments: Run the reaction without the coupling partner to check for self-reaction or degradation under the proposed conditions.
Q2: I'm observing unexpected byproducts in my analysis (NMR/LC-MS). What are they and how can I prevent them?
Identifying byproducts is key to understanding the competing reaction pathways.
Troubleshooting Workflow for Byproduct Identification
Caption: Logical workflow for identifying unknown byproducts.
Common Byproducts and Their Prevention
| Byproduct ID | Structure / Identity | Common Cause | Prevention Strategy |
| BP-1 | 3-(methylamino)propanoic acid | Acid-catalyzed hydrolysis of the tert-butyl ester. | Maintain neutral or slightly basic pH. Use acid-free solvents and glassware. Avoid strong acid catalysts unless cleavage is intended.[2] |
| BP-2 | N-methyl-acrylamide | Elimination reaction under strongly basic or high-temperature conditions. | Avoid using strong, non-nucleophilic bases (e.g., DBU) at elevated temperatures. |
| BP-3 | Dimer or Polymer | Self-condensation (aminolysis) of the molecule. | This is rare but possible at very high temperatures. Run reactions at lower temperatures and concentrations.[8] |
| BP-4 | Over-alkylation product | If reacting the amine with an alkylating agent, dialkylation can occur.[10][11] | Use a controlled stoichiometry of the alkylating agent or use a protecting group strategy for the amine if necessary. |
Frequently Asked Questions (FAQs)
-
What are the optimal storage and handling conditions?
-
Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at 2-8°C.
-
Handling: Use in a chemical fume hood.[12][13] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, as the compound is a skin and eye irritant.[3][14] Keep away from heat and sources of ignition.[3][12]
-
-
How can I be sure of the purity of a new bottle?
-
Always perform an initial quality control check. The most straightforward method is ¹H NMR, as detailed in the protocol above. For more rigorous analysis, GC-MS can provide quantitative purity information. An official Certificate of Analysis (CoA) from the supplier should provide initial specifications.
-
-
What are the primary chemical incompatibilities?
-
How stable is the tert-butyl ester group?
-
The tert-butyl ester is a common protecting group precisely because it is stable to many reaction conditions (e.g., nucleophiles, bases, catalytic hydrogenation) but can be readily removed with strong acids like trifluoroacetic acid (TFA) or aqueous phosphoric acid.[2] Be mindful of any acidic reagents or byproducts in your reaction mixture.
-
Troubleshooting Summary Workflow
Caption: A systematic workflow for troubleshooting experimental inconsistencies.
References
-
Angene Chemical. (2021). Safety Data Sheet for tert-Butyl 3-(methylamino)propylcarbamate. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2-methyl-2-(methylamino)propanoate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Save My Exams. (2025). Producing Amines (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
MDPI. (n.d.). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[3][14]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. [Link]
-
RSC Publishing. (n.d.). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN). Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. echemi.com [echemi.com]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. savemyexams.com [savemyexams.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. angenechemical.com [angenechemical.com]
Validation & Comparative
Comparison of Tert-butyl 3-(methylamino)propanoate with other amine building blocks
An In-Depth Comparative Guide to Tert-butyl 3-(methylamino)propanoate and Alternative Amine Building Blocks in Modern Synthesis
Introduction: The Strategic Role of β-Amino Esters in Drug Discovery
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Amines, in particular, are fundamental components of countless pharmaceuticals, acting as key pharmacophores and synthetic handles.[1][2] Among these, β-amino acid derivatives have emerged as invaluable tools for creating peptidomimetics, introducing conformational constraints, and enhancing metabolic stability.
This guide focuses on This compound , a versatile secondary amine building block that combines the structural features of a β-amino acid with the unique chemical properties of a tert-butyl ester.[3] As a Senior Application Scientist, this analysis aims to provide researchers, scientists, and drug development professionals with a nuanced comparison of this reagent against its common alternatives. We will delve into the causality behind experimental choices, exploring how the interplay of the N-methyl group, the β-amino scaffold, and the tert-butyl ester influences reactivity, synthetic strategy, and application.
Physicochemical and Structural Landscape
The choice of a building block often begins with an assessment of its fundamental properties. The tert-butyl ester in our primary compound is not merely a placeholder; its steric bulk and electronic properties significantly influence solubility, reactivity, and, most importantly, its deprotection chemistry. Let's compare it with closely related analogues.
Diagram 1: Structural Comparison of Key Building Blocks
Caption: Orthogonality of t-butyl vs. ethyl ester deprotection in peptide synthesis.
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides detailed, self-validating protocols for key transformations.
Protocol 1: Amide Coupling with an Activated Carboxylic Acid
This protocol describes a standard solution-phase coupling using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and Hydroxybenzotriazole (HOBt).
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).
-
In a separate flask, dissolve This compound (1.1 equiv) in the same anhydrous solvent.
-
-
Activation:
-
Cool the carboxylic acid solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure formation of the activated ester. The causality here is that pre-activation minimizes side reactions of the carbodiimide.
-
-
Coupling:
-
Add the amine solution dropwise to the activated ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
-
Monitoring & Workup (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).
-
Diagram 3: Workflow for Amide Coupling Protocol
Caption: Step-by-step workflow for a typical amide coupling reaction.
Protocol 2: Comparative Ester Deprotection
-
Method A: Tert-butyl Ester Cleavage (Acidic)
-
Dissolve the tert-butyl ester substrate (1.0 equiv) in DCM (approx. 0.1 M).
-
Add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM. If the substrate contains other sensitive groups like tryptophan, add scavengers such as triisopropylsilane (TIS) (5% v/v). [4] 3. Stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and solvent. Co-evaporation with toluene can help remove residual TFA. The product is typically obtained as a TFA salt.
-
-
Method B: Ethyl Ester Cleavage (Basic Hydrolysis)
-
Dissolve the ethyl ester substrate (1.0 equiv) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5-3.0 equiv).
-
Stir at room temperature for 2-8 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Upon completion, carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl at 0 °C.
-
Extract the product with an organic solvent like Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the free carboxylic acid.
-
Conclusion: Making an Informed Decision
This compound is a highly valuable building block, but its utility is context-dependent. Its primary advantage is the acid-labile nature of the tert-butyl ester, which offers a critical orthogonal deprotection strategy in syntheses involving base-sensitive functionalities or acid-labile N-protecting groups like Boc.
-
Choose this compound when:
-
Your synthetic route involves other acid-labile protecting groups (e.g., Boc) that you wish to remove simultaneously.
-
Your target molecule is sensitive to the basic conditions required for saponification.
-
You are performing Boc-based solid-phase peptide synthesis. [5]
-
-
Consider alternatives like Ethyl or Methyl 3-(methylamino)propanoate when:
-
You require an ester that is stable to acidic conditions (e.g., during Boc deprotection).
-
Your synthetic endpoint is the ester itself, and no cleavage is required.
-
Cost and steric hindrance are primary concerns, as the smaller esters can be more economical and potentially more reactive.
-
-
Use Boc-N-methyl-β-alanine when:
-
The free carboxylic acid is the desired starting point for coupling.
-
You need to introduce a different ester group via standard esterification methods.
-
By understanding the causal relationships between structure, reactivity, and deprotection chemistry, researchers can strategically select the optimal β-amino ester building block, leading to more efficient, higher-yielding, and robust synthetic routes.
References
- MedChemExpress. (2025). This compound-SDS.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Boc-N-Methyl-beta-alanine: A Key Building Block for Fine Chemicals and Research. Retrieved from [Link]
- MedChemExpress. (2025). Methyl 3-(methylamino)propanoate-SDS.
-
Oreate AI Blog. (2026). Understanding Amines: The Building Blocks of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Butyl 3-(tert-butylamino)propanoate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H17NO2). Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-(methylaminomethoxy)propanoate. Retrieved from [Link]
- Tyler DeWitt. (2024). Primary, Secondary, and Tertiary Amines || Structure, Examples & Identification.
-
Chemistry LibreTexts. (2022). 1.19: Amines- Structure and Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 3-(methylamino)propanoate. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(methylamino)propanoate hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.
-
PubChemLite. (n.d.). Ethyl 3-(methylamino)propanoate (C6H13NO2). Retrieved from [Link]
-
BioBlocks. (n.d.). Building Blocks. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]
- Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
- Ude, S., et al. (2025).
-
PubMed. (n.d.). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC. Retrieved from [Link]
-
Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
Sources
- 1. Understanding Amines: The Building Blocks of Organic Chemistry - Oreate AI Blog [oreateai.com]
- 2. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 3. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
A Strategic Asset in Pharmaceutical Synthesis: The Advantages of Tert-butyl 3-(methylamino)propanoate
In the landscape of modern pharmaceutical development, the strategic selection of building blocks is paramount to the efficiency, robustness, and overall success of a synthetic campaign. Among the myriad of reagents available to the medicinal chemist, Tert-butyl 3-(methylamino)propanoate has emerged as a particularly valuable intermediate. Its unique combination of a nucleophilic secondary amine and a sterically hindered, acid-labile tert-butyl ester offers a distinct set of advantages, particularly in the construction of complex nitrogen-containing molecules. This guide provides an in-depth comparison of this compound with its common alternative, Ethyl 3-(methylamino)propanoate, supported by experimental data and protocols, to illuminate the causal factors behind its preferential use in demanding synthetic environments.
The Core Advantage: Orthogonal Control in Multi-Step Synthesis
The primary strategic value of the tert-butyl ester lies in its role as a protecting group for the carboxylic acid functionality.[1] Unlike simpler alkyl esters, such as methyl or ethyl esters which typically require harsh saponification conditions for cleavage, the tert-butyl ester is readily removed under mild acidic conditions.[2] This lability is due to the formation of a stable tertiary carbocation, a low-energy pathway that allows for deprotection without compromising other sensitive functional groups in the molecule.[1]
This key difference forms the basis of an orthogonal protection strategy , a cornerstone of complex molecule synthesis.[3][4] In a scenario where a molecule contains both a tert-butyl ester and other acid-sensitive or base-labile protecting groups (like Fmoc in peptide synthesis), the chemist can selectively deprotect one functional group without affecting the other.[2] This level of control is often difficult to achieve with an ethyl ester, as the vigorous basic conditions needed for its removal can lead to undesired side reactions elsewhere in the molecule.
Comparative Analysis: Tert-butyl vs. Ethyl 3-(methylamino)propanoate
To fully appreciate the advantages of this compound, a direct comparison with its ethyl counterpart is instructive. The choice between these two seemingly similar building blocks can have significant downstream consequences for a synthesis.
| Feature | This compound | Ethyl 3-(methylamino)propanoate | Rationale & Implications |
| Deprotection Conditions | Mild acid (e.g., TFA, HCl in dioxane) | Strong base (e.g., LiOH, NaOH) followed by acidic workup | The mild, non-nucleophilic deprotection of the tert-butyl ester preserves base-sensitive functional groups and chiral centers, preventing epimerization. |
| Orthogonality | High. Compatible with base-labile protecting groups (e.g., Fmoc, Ac). | Low. Incompatible with base-labile protecting groups. | Essential for complex, multi-step syntheses where sequential deprotection is required. |
| Steric Hindrance | High | Low | The bulky tert-butyl group can prevent unwanted side reactions at the carbonyl, such as intramolecular cyclization or intermolecular reactions. |
| Synthesis (Michael Addition) | Generally slower reaction rate and potentially lower yield due to steric hindrance of the acrylate. | Generally faster reaction rate and higher yield in the Michael addition. | While the synthesis of the ethyl ester may be more facile, this initial advantage is often outweighed by the challenges in its subsequent use and deprotection. |
Experimental Evidence: Synthesis and Deprotection Protocols
The synthesis of both Tert-butyl and Ethyl 3-(methylamino)propanoate is typically achieved via a Michael addition of methylamine to the corresponding acrylate ester.
Synthesis of β-Amino Esters via Michael Addition
The aza-Michael addition is a powerful C-N bond-forming reaction. Here, we outline a general protocol.
Caption: General workflow for the synthesis of β-amino esters via Michael addition.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of tert-butyl acrylate (1.0 eq) in a suitable solvent such as methanol or THF at 0 °C, add a solution of methylamine (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Deprotection of the Tert-butyl Ester
The selective cleavage of the tert-butyl ester is a key advantage.
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
Experimental Protocol: Deprotection of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Reagent Addition: Add a solution of trifluoroacetic acid (TFA, 5-10 eq) in DCM or a solution of HCl in dioxane (e.g., 4M) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed. The formation of gaseous isobutylene drives the reaction to completion.[1][6]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amino acid hydrochloride can often be used directly in the next step or further purified by crystallization.
Application in Pharmaceutical Synthesis: A Case Study in DPP-4 Inhibitors
The advantages of using β-amino acids with tert-butyl ester protection are particularly evident in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs.[7][8][9] Sitagliptin, a prominent member of this class, features a β-amino acid core.[10][11]
In the synthesis of analogs and intermediates for DPP-4 inhibitors, building blocks like this compound are invaluable.[8] They allow for the coupling of the β-amino acid moiety to other parts of the target molecule without the risk of racemization or side reactions that could be induced by the harsh basic conditions required for ethyl ester deprotection. The tert-butyl group serves as a stable, non-reactive handle until its strategic removal in a late-stage synthetic step under mild acidic conditions. This ensures the integrity of the carefully constructed stereocenters and other sensitive functionalities within the drug candidate.
Conclusion
While the synthesis of this compound via Michael addition may be slightly less efficient than its ethyl ester counterpart, its advantages in the broader context of a multi-step synthesis are clear and compelling. The ability to perform selective, mild deprotection under acidic conditions provides an essential tool for orthogonal protecting group strategies, safeguarding sensitive functional groups and stereocenters. This level of control is a critical enabling factor in the efficient and successful synthesis of complex pharmaceutical agents, making this compound a superior choice for researchers and drug development professionals working on the cutting edge of medicinal chemistry.
References
-
Patel, M., et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-5549. Available at: [Link]
-
Imine, I., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(14), 5489. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432. Available at: [Link]
-
Haky, J. E., & Stick, R. V. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 23(4), 168. Available at: [Link]
-
OAText. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available at: [Link]
-
Hansen, K. B., et al. (2008). Synthesis of Sitagliptin. ResearchGate. Available at: [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
-
ResearchGate. (2019). Deprotection of the t-butyl ester group. Available at: [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. Available at: [Link]
-
Organic Chemistry Portal. (2023). tert-Butyl Esters. Available at: [Link]
- Google Patents. (2009). Preparation of sitagliptin intermediate.
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. Available at: [Link]
-
Kaczanowska, K., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Molecular Sciences, 23(15), 8345. Available at: [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Available at: [Link]
-
Gonzalez-Lopez, V., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Arkivoc, 2007(14), 183-193. Available at: [Link]
-
Williams, S. R., et al. (2006). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Available at: [Link]
-
Dove, A. P., et al. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. Available at: [Link]
-
Wooley, K. L., et al. (2000). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(9), 1397-1407. Available at: [Link]
-
Bolayir, G., et al. (2012). Effects of the Different Methacrylate Monomers on Bond Strength Between Soft Liner and Acrylic Resin. Asian Journal of Chemistry, 24(2), 807-809. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 11. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial Tert-butyl 3-(methylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the starting materials' purity is not merely a quality metric; it is a cornerstone of reproducibility, safety, and efficacy. Tert-butyl 3-(methylamino)propanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its utility, particularly as a linker or building block in peptide synthesis, demands a comprehensive understanding of its purity profile. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound, grounded in experimental data and first principles.
The Synthetic Origin: A Source of Potential Impurities
This compound is commonly synthesized via an aza-Michael addition of methylamine to tert-butyl acrylate. This seemingly straightforward reaction can give rise to a constellation of impurities that can impact downstream applications. Understanding the potential side reactions is critical for developing robust analytical methods.
A primary side reaction is the double addition of tert-butyl acrylate to methylamine, forming the tertiary amine, tert-butyl 3-((3-(tert-butoxy)-3-oxopropyl)(methyl)amino)propanoate. Furthermore, unreacted starting materials, such as tert-butyl acrylate and residual methylamine, can persist in the final product. The presence of water can lead to the hydrolysis of the tert-butyl ester, yielding 3-(methylamino)propanoic acid and tert-butanol. Finally, residual solvents from the reaction and purification steps are also common impurities.
A Multi-Pronged Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A judicious combination of chromatographic and spectroscopic methods, alongside classic titration techniques, is essential for a thorough evaluation. This guide will compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Karl Fischer Titration for the purity analysis of this compound.
Experimental Workflow for Purity Analysis
The following diagram illustrates a comprehensive workflow for the purity analysis of a commercial sample of this compound.
The Architectonics of Targeted Protein Degradation: A Comparative Guide to Compounds Synthesized from Tert-butyl 3-(methylamino)propanoate
In the rapidly evolving landscape of therapeutic modalities, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation, offering the potential to address previously "undruggable" targets. The efficacy of a PROTAC is not solely dictated by the choice of its "warhead" (targeting the protein of interest) and "anchor" (recruiting an E3 ligase), but is profoundly influenced by the linker that tethers these two moieties. The linker is not a mere spacer; it is a critical determinant of the PROTAC's biological activity, influencing the formation and stability of the ternary complex, as well as its pharmacokinetic properties.[1][2][]
This guide provides a comprehensive comparison of the biological activity of compounds synthesized using Tert-butyl 3-(methylamino)propanoate as a versatile building block for PROTAC linkers. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in the design and evaluation of novel protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule dictates the spatial orientation of the protein of interest (POI) and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[2][] Key linker properties that modulate PROTAC activity include:
-
Length: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in unproductive binding.[5][6]
-
Composition and Hydrophilicity: The chemical nature of the linker, such as the presence of polyethylene glycol (PEG) or alkyl chains, affects the PROTAC's solubility, cell permeability, and overall pharmacokinetic profile.[5][7]
-
Rigidity: The flexibility or rigidity of the linker can influence the conformational dynamics of the ternary complex, impacting its stability and the efficiency of ubiquitin transfer.[][6]
This compound offers a convenient starting point for the synthesis of PROTAC linkers, providing a secondary amine for conjugation and a protected carboxylic acid that can be deprotected for further elaboration.
Hypothetical Case Study: A BRD4-Degrading PROTAC with a this compound-Derived Linker
To illustrate the principles of PROTAC design and evaluation, we present a hypothetical case study of a PROTAC, which we will refer to as GMNI-1 , designed to target the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.
dot
Caption: Structure of the hypothetical BRD4-degrading PROTAC, GMNI-1.
Synthesis of GMNI-1
The synthesis of GMNI-1 would involve the initial elaboration of the linker from this compound, followed by sequential coupling to the BRD4 ligand (JQ1) and the Cereblon (CRBN) E3 ligase ligand (pomalidomide).
dot
Caption: Synthetic workflow for the hypothetical PROTAC GMNI-1.
Predicted Biological Activity of GMNI-1
Based on the structure of GMNI-1, we can predict its biological activity profile. The linker derived from this compound would provide a balance of hydrophilicity and rigidity. The presence of amide bonds would offer hydrogen bonding potential, while the alkyl chain would contribute to a defined spatial separation of the warhead and anchor.
We would expect GMNI-1 to induce the degradation of BRD4 in a concentration-dependent manner in cancer cell lines known to be sensitive to BRD4 inhibition, such as MV4;11 (acute myeloid leukemia). The efficacy of GMNI-1 would be evaluated by measuring the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Comparison with Alternative Linker Strategies
The choice of linker can dramatically impact the performance of a PROTAC. Below is a comparison of the predicted properties of GMNI-1 with PROTACs employing different linker types.
| Linker Type | Representative Example | Key Characteristics | Predicted Impact on PROTAC Activity |
| Alkyl/Amide (GMNI-1) | GMNI-1 | Balanced hydrophilicity and rigidity. | Potent degradation with good cell permeability. |
| PEG-based | MZ1 (BRD4 degrader)[1] | Increased hydrophilicity and flexibility. | May improve solubility but can sometimes lead to lower cell permeability and potential for non-specific binding. |
| Alkyl Chain | dBET1 (BRD4 degrader)[1] | Increased hydrophobicity and flexibility. | Can enhance cell permeability but may lead to poor solubility and off-target effects. |
| Rigid (e.g., piperazine-based) | Not specified | Constrained conformation. | Can lead to highly potent and selective PROTACs by pre-organizing the ternary complex, but requires more precise design.[7] |
The Tert-butyl Group: A Double-Edged Sword and Its Alternatives
The tert-butyl ester in the starting material serves as a convenient protecting group. However, the tert-butyl group itself, when incorporated into a final drug candidate, can be susceptible to metabolic oxidation by cytochrome P450 enzymes.[8] This can lead to rapid clearance and reduced in vivo efficacy.
Recent research has focused on developing metabolically stable bioisosteres for the tert-butyl group. One promising alternative is the trifluoromethylcyclopropyl group.[8][9]
| Feature | Tert-butyl Group | Trifluoromethylcyclopropyl Group |
| Metabolic Stability | Susceptible to oxidation.[8] | More resistant to metabolic degradation.[8][9] |
| Lipophilicity | High | Similar to tert-butyl |
| Synthesis | Readily available | More complex synthesis |
The replacement of a tert-butyl group with a trifluoromethylcyclopropyl group has been shown to consistently increase metabolic stability both in vitro and in vivo.[8]
Experimental Protocols
Synthesis of a PROTAC Linker from this compound
Objective: To synthesize a linker precursor suitable for conjugation to warhead and anchor moieties.
Materials:
-
This compound
-
Acyl chloride or activated carboxylic acid (e.g., with HATU/DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired linker precursor.
Evaluation of Protein Degradation by Western Blotting
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., MV4;11 for BRD4)
-
PROTAC of interest (e.g., GMNI-1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
dot
Caption: Workflow for Western Blotting to assess protein degradation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTAC linkers. The design of the linker is a critical aspect of PROTAC development, with profound effects on biological activity. By carefully considering the length, composition, and rigidity of the linker, researchers can fine-tune the properties of their PROTACs to achieve potent and selective protein degradation. Furthermore, an awareness of potential metabolic liabilities, such as those associated with the tert-butyl group, and the availability of more stable alternatives, is essential for the development of clinically viable protein degraders. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel PROTACs, contributing to the advancement of this exciting therapeutic modality.
References
- Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed. Engl.55, 1966-1973 (2016).
- Shunatona, H. P. et al. Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett.4, 1039-1044 (2013).
- Novotná, K. et al. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. J. Med. Chem.66, 15336-15352 (2023).
- Testa, A., Hughes, S. J., Lucas, X., Wright, J. E. & Ciulli, A. Structure-Based Design of a Macrocyclic PROTAC. Angew. Chem. Int. Ed. Engl.59, 1727-1734 (2020).
- Maple, H. J., Jones, A. M. & Jones, K. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. MedChemComm10, 1269-1280 (2019).
- Zorba, A. et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proc. Natl. Acad. Sci. U. S. A.115, E7285-E7292 (2018).
- Tchesnokov, E. P., Gfeller, D. & Ciulli, A. Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther.1, 273-312 (2020).
- Kofink, C. et al. Novel approaches for the rational design of PROTAC linkers. Explor. Target. Antitumor Ther.1, 313-332 (2020).
- Zhang, L. et al. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). J. Med. Chem.64, 12975-12990 (2021).
- Li, Y. et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharm. Sin. B14, 19-38 (2024).
- Barnes-Seeman, D. et al. Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett.4, 1039-1044 (2013).
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. explorationpub.com [explorationpub.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
The Strategic Advantage of Tert-butyl 3-(methylamino)propanoate in Complex Synthesis: A Comparative Analysis
For Immediate Release
In the intricate landscape of pharmaceutical and scientific research, the selection of building blocks is a critical determinant of synthetic efficiency, yield, and overall project success. This guide presents an in-depth technical analysis of Tert-butyl 3-(methylamino)propanoate, a versatile β-amino ester, and objectively compares its performance against viable alternatives in the synthesis of complex molecular architectures, with a particular focus on the formation of substituted piperidine scaffolds—a privileged structure in medicinal chemistry.
Introduction to a Key Synthetic Player
This compound is a bifunctional molecule featuring a secondary amine and a tert-butyl protected carboxylic acid. This unique combination of functionalities makes it an invaluable tool for organic chemists, particularly in the construction of nitrogen-containing heterocycles. The tert-butyl ester group offers robust protection under a variety of reaction conditions, yet it can be selectively removed under acidic conditions, providing a strategic advantage in multi-step syntheses. The secondary amine provides a nucleophilic center for various transformations, including the crucial aza-Michael addition.
Core Application: A Gateway to Substituted Piperidines in Pharmaceutical Synthesis
A prime application for this compound and its analogs is in the synthesis of substituted piperidines, a core structural motif found in numerous pharmaceuticals. One of the most notable examples is the potential pathway to key intermediates of the PARP inhibitor, Niraparib, used in cancer therapy. The synthesis of the crucial intermediate, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, requires the stereocontrolled formation of a substituted piperidine ring.
While various methods exist for piperidine synthesis, including the hydrogenation of pyridine derivatives and multicomponent reactions, intramolecular cyclization of acyclic precursors offers a powerful strategy for introducing substituents with high levels of control.[1] It is in this context that β-amino esters like this compound emerge as highly valuable starting materials.
The general workflow for such a synthesis is conceptualized as follows:
Figure 1: Conceptual workflow for the synthesis of a substituted piperidine using this compound as a key building block.
This strategic sequence allows for the introduction of desired substituents at various positions of the piperidine ring, a critical aspect in tuning the pharmacological properties of the final drug molecule.
Performance Comparison: The Critical Choice of the β-Amino Ester
The efficiency of the intramolecular cyclization to form the piperidine ring is highly dependent on the nature of the starting β-amino ester. Here, we compare the performance of this compound with its methyl and ethyl ester counterparts in a representative intramolecular cyclization reaction.
Table 1: Comparison of Ester Protecting Groups in Piperidine Synthesis via Intramolecular Cyclization
| Feature | Tert-butyl Ester (e.g., this compound) | Methyl/Ethyl Ester | Rationale and Field Insights |
| Yield in Cyclization | Often higher | Can be variable, sometimes lower | The bulky tert-butyl group can favor certain conformations that facilitate the desired intramolecular reaction, minimizing competing intermolecular side reactions. |
| Ease of Deprotection | Selective cleavage with acid (e.g., TFA) | Requires saponification (basic conditions) or other methods | The orthogonality of the tert-butyl group's acid lability is a significant advantage in the presence of other base-sensitive functional groups in the molecule. |
| Side Reactions | Formation of isobutylene (gas) | Potential for epimerization or other base-mediated side reactions during saponification | The clean removal of the tert-butyl group as a volatile byproduct simplifies purification. |
| Scalability | Generally good | Good, but basic hydrolysis on a large scale can present challenges with work-up and purification. | The straightforward acidic deprotection of the tert-butyl ester is often more amenable to large-scale production. |
Experimental Protocol: A Representative Intramolecular Cyclization
The following protocol outlines a general procedure for the intramolecular cyclization of a β-amino ester to form a piperidine derivative, highlighting the critical steps where the choice of ester group is paramount.
Step 1: Synthesis of the Acyclic Precursor (Aza-Michael Addition)
-
To a solution of tert-butyl acrylate (1.0 eq) in a suitable solvent (e.g., methanol), add methylamine (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Remove the solvent under reduced pressure to obtain this compound, which can often be used in the next step without further purification.
Step 2: N-Functionalization
-
Dissolve the this compound (1.0 eq) in an appropriate solvent (e.g., acetonitrile).
-
Add a suitable base (e.g., K₂CO₃, 1.5 eq) and the desired electrophile (e.g., an allyl bromide derivative, 1.1 eq).
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction by filtering the inorganic salts and concentrating the filtrate. Purify the product by column chromatography.
Step 3: Intramolecular Cyclization (Illustrative Example: Radical Cyclization)
-
Dissolve the N-functionalized β-amino ester (1.0 eq) in a degassed solvent (e.g., toluene).
-
Add a radical initiator (e.g., AIBN, 0.1 eq) and a radical mediator (e.g., Bu₃SnH, 1.2 eq).
-
Heat the reaction mixture to 80-110 °C for several hours.
-
Monitor the formation of the cyclic product by GC-MS or LC-MS.
-
Upon completion, cool the reaction and purify the resulting piperidine derivative by column chromatography.
The choice of the tert-butyl ester in this protocol provides a strategic advantage, particularly if the substituents on the precursor contain base-labile functional groups. The final deprotection step to reveal the carboxylic acid would then be a simple treatment with an acid like trifluoroacetic acid (TFA).
Causality Behind Experimental Choices: Why Tert-butyl Ester Excels
The preference for a tert-butyl ester in many complex syntheses is not arbitrary. The steric hindrance provided by the tert-butyl group can influence the conformational preferences of the acyclic precursor, pre-organizing it for cyclization. Furthermore, the conditions required for its removal are orthogonal to many other protecting groups used in organic synthesis, such as those sensitive to basic conditions or hydrogenation. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective manipulation of different parts of a molecule without unintended reactions elsewhere.
Conclusion: A Strategic Choice for Advanced Synthesis
In the demanding field of drug discovery and development, every synthetic step is scrutinized for efficiency, reliability, and scalability. This compound, and β-amino tert-butyl esters in general, offer a compelling set of advantages for the construction of complex nitrogen-containing heterocycles like substituted piperidines. While alternatives such as methyl or ethyl esters are viable, the robust nature of the tert-butyl protecting group, coupled with its clean and selective removal, often translates to higher overall yields and a more streamlined synthetic route. For researchers and drug development professionals, the strategic implementation of this compound can be a key factor in accelerating the journey from a synthetic concept to a viable drug candidate.
References
Sources
A Senior Application Scientist's Guide to Tert-butyl 3-(methylamino)propanoate in Advanced Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals on the applications and comparative performance of Tert-butyl 3-(methylamino)propanoate as a strategic building block in medicinal chemistry.
In the landscape of modern drug discovery and peptide science, the strategic incorporation of modified amino acids is a cornerstone for enhancing the therapeutic potential of lead compounds. Among these modifications, N-methylation of the peptide backbone has emerged as a powerful tool to overcome critical pharmacological hurdles such as proteolytic degradation and poor cell permeability. This compound, a readily accessible N-methylated β-amino acid derivative, offers a unique combination of steric and electronic properties that make it a valuable building block in the synthesis of complex molecules, including peptidomimetics and proteolysis-targeting chimeras (PROTACs).
This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis of its utility against alternative building blocks. We will delve into the causality behind its selection in specific synthetic contexts, provide detailed experimental insights, and present a critical evaluation of its performance.
The Strategic Advantage of N-Methylation and the Role of the Tert-butyl Ester
The introduction of a methyl group on the amide nitrogen of a peptide backbone induces significant conformational constraints, reducing the molecule's susceptibility to enzymatic cleavage by proteases. This enhanced metabolic stability is a critical attribute for increasing the in-vivo half-life of peptide-based drugs. Furthermore, N-methylation can modulate the hydrogen bonding capacity of the peptide backbone, which may lead to improved membrane permeability and oral bioavailability.
The tert-butyl ester functionality of this compound provides a bulky, acid-labile protecting group for the carboxylic acid. This steric hindrance can influence the reactivity of the molecule and offers a convenient method for deprotection under specific acidic conditions, orthogonal to many other protecting group strategies used in complex syntheses.
Core Applications in Medicinal Chemistry
While specific, head-to-head comparative studies detailing the performance of this compound against its analogs are not extensively documented in readily available literature, its utility can be inferred from its application in the synthesis of cutting-edge therapeutic modalities.
PROTAC Linker Synthesis
One of the prominent applications of this compound is as a building block for the synthesis of PROTAC linkers.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for optimal ternary complex formation and subsequent degradation efficacy. The N-methylated β-alanine motif provided by this compound can impart conformational rigidity to the linker, which can be advantageous for positioning the target protein and the E3 ligase appropriately.
Comparative Analysis: Choosing the Right Building Block
The selection of a building block for introducing an N-methylated β-alanine moiety depends on several factors, including the overall synthetic strategy, desired protecting group orthogonality, and the specific reactivity required for a given coupling reaction.
| Building Block | Structure | Key Advantages | Key Disadvantages |
| This compound | ![]() | Acid-labile tert-butyl ester for orthogonal deprotection; commercially available. | Steric hindrance from the tert-butyl group might slow down coupling reactions. |
| Methyl 3-(methylamino)propanoate | ![]() | Less sterically hindered than the tert-butyl ester, potentially leading to faster coupling kinetics. | Saponification for deprotection can be harsh and may not be compatible with sensitive functional groups. |
| Fmoc-N-methyl-β-alanine-OH | ![]() | Directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS); well-established protocols. | Requires activation for coupling; the free carboxylic acid can participate in side reactions if not properly activated. |
| Boc-N-methyl-β-alanine-OH | ![]() | Compatible with Boc-based SPPS. | Requires strong acid for Boc deprotection, which may not be suitable for all substrates. |
The choice between an esterified form, like this compound, and a pre-protected amino acid, such as Fmoc-N-methyl-β-alanine-OH, often comes down to the specific coupling strategy. The ester forms are typically used in solution-phase synthesis where they are coupled with an activated carboxylic acid (e.g., an acid chloride). In contrast, the Fmoc-protected amino acid is the standard choice for solid-phase peptide synthesis (SPPS).
Experimental Protocols and Methodologies
The successful incorporation of N-methylated amino acids, including derivatives like this compound, can be challenging due to the increased steric hindrance around the secondary amine. This often necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high yields.
General Protocol for Amide Coupling with this compound
This protocol outlines a general procedure for the coupling of a carboxylic acid with this compound in a solution-phase synthesis.
Materials:
-
Carboxylic acid of interest
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the coupling reagent (1.1 eq) in the anhydrous solvent.
-
Add the tertiary amine base (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS). Reactions involving N-methylated amines may require longer reaction times or gentle heating to proceed to completion.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Pre-activation: Pre-activating the carboxylic acid with a coupling reagent and a base is crucial to form a highly reactive acylating species. This is particularly important when coupling to a sterically hindered secondary amine like that in this compound.
-
Choice of Coupling Reagent: Urinium-based coupling reagents like HATU and HBTU are often preferred for challenging couplings as they are known to be highly efficient and minimize side reactions such as racemization.
-
Excess Reagents: Using a slight excess of the coupling reagent and the amine component helps to drive the reaction to completion.
Visualization of the Synthetic Workflow
Caption: Workflow for a typical solution-phase amide coupling reaction.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile building block for the introduction of the N-methyl-β-alanine moiety in complex molecule synthesis. Its primary application in the construction of PROTAC linkers highlights its utility in creating conformationally constrained structures with desirable pharmacokinetic properties.
While direct, quantitative comparisons with alternative building blocks remain an area for further investigation, the choice of this compound is often dictated by the need for an acid-labile protecting group in a multi-step synthetic sequence. The steric hindrance of the tert-butyl group presents a synthetic challenge that can be overcome with the use of modern, highly efficient coupling reagents and optimized reaction conditions.
Future research in this area should focus on systematic studies comparing the coupling kinetics, yields, and purities obtained with this compound versus other esters (methyl, ethyl) and N-protected derivatives of N-methyl-β-alanine under various reaction conditions. Such data would provide an invaluable resource for synthetic chemists in selecting the optimal building block for their specific needs, thereby accelerating the development of novel therapeutics.
References
- This compound is a PROTAC linker that can be used in the synthesis of PROTACs. MedChemExpress. [URL: https://www.medchemexpress.com/tert-butyl-3-(methylamino)
Sources
A Senior Application Scientist's Perspective on Optimizing Synthesis through Strategic Reagent Selection
An In-Depth Guide to the Strategic Use of Tert-butyl 3-(methylamino)propanoate in Synthetic Research
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic route. This compound is one such building block, a seemingly simple molecule that offers significant strategic advantages, particularly in complex multi-step syntheses. This guide provides a cost-benefit analysis of its use, comparing it with viable alternatives and furnishing the experimental data necessary to make an informed decision.
The core value of this reagent lies in its bifunctional nature: a secondary amine for nucleophilic attack or derivatization and a tert-butyl ester protecting a carboxylic acid. The tert-butyl group is the key to its utility, offering robust protection under many reaction conditions while being selectively removable under specific acidic conditions.[1][2] This "orthogonality" is a cornerstone of modern synthetic strategy, allowing chemists to deprotect one functional group while leaving others intact.[1]
Section 1: Cost-Benefit Framework
The Upfront Cost: A Quantitative Analysis
The initial acquisition cost is a primary consideration for any laboratory. This compound is readily available from multiple suppliers, though pricing can vary. Below is a representative cost structure from a major supplier.
Table 1: Representative Market Cost of this compound
| Quantity | Price (USD) | Price per Gram (USD) |
| 100 mg | $44.85 | $448.50 |
| 250 mg | $58.65 | $234.60 |
| 1 g | $151.80 | $151.80 |
| 5 g | $529.00 | $105.80 |
| 25 g | $1,125.85 | $45.03 |
| Data sourced from Sigma-Aldrich, CAS Number: 143707-72-6. Prices are subject to change.[3] |
While the per-gram cost at smaller scales appears high, it becomes substantially more economical at bulk quantities, a critical factor for process development and scale-up campaigns.
The Scientific Benefit: Yield, Purity, and Strategic Advantage
The true value of this reagent is realized during synthesis. The tert-butyl ester provides a significant advantage by preventing the free carboxylic acid from engaging in unwanted side reactions, such as acting as a nucleophile or participating in acid-base chemistry that could disrupt the desired reaction pathway.
The primary benefit is its stability to a wide range of non-acidic reagents, including bases and nucleophiles used in amide bond formation or N-alkylation reactions. This stability allows for higher reaction yields and simpler purification profiles, reducing the time and resources spent on chromatography and characterization. The most significant strategic advantage is the specific method of its removal.
The workflow below illustrates a typical use-case for this building block.
Caption: A typical two-step workflow using this compound.
Section 2: Comparative Analysis with Alternatives
The decision to use this compound becomes clearer when compared against its common alternatives, primarily other esters of 3-(methylamino)propanoic acid.
Table 2: Performance Comparison of Carboxylic Acid Protecting Groups
| Feature | Tert-butyl Ester | Methyl/Ethyl Ester | Benzyl Ester |
| Deprotection Method | Mild Acid (TFA, HCl)[2] | Saponification (Base, e.g., NaOH, LiOH) | Hydrogenolysis (H₂, Pd/C) |
| Orthogonality | High. Orthogonal to Fmoc, Cbz, most base-labile groups.[1] | Moderate. Not compatible with base-sensitive functional groups. | High. Orthogonal to acid- and base-labile groups. |
| Side Reaction Risk | Low. Generates volatile isobutylene and CO₂. | Moderate. Risk of epimerization or other base-mediated side reactions. | Low, but catalyst can sometimes be incompatible with other functional groups (e.g., alkynes). |
| Cost-Benefit | Higher initial cost but saves significant downstream costs by preventing side reactions and simplifying purification. | Lower initial cost, but potential for lower yields and complex purifications increases downstream costs. | Moderate to high cost. Requires specialized equipment for hydrogenation (pressure vessel). |
The choice of protecting group is dictated by the overall synthetic strategy. The diagram below illustrates the decision-making logic based on orthogonality.
Caption: Decision logic for selecting an appropriate ester protecting group.
Section 3: Field-Proven Experimental Protocols
To provide actionable insights, the following are detailed, self-validating protocols for the application and removal of the tert-butyl ester functionality using this compound.
Protocol 1: Amide Bond Formation
This protocol describes a standard amide coupling reaction using HBTU as the activating agent.[2]
Objective: To couple this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.0 equiv)
-
HBTU (1.5 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
4-Methylmorpholine (NMM) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous THF under an argon atmosphere, add HBTU (1.5 equiv), Et₃N (1.5 equiv), and 4-methylmorpholine (1.5 equiv).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Allow the reaction to stir for 3-4 hours at room temperature.
-
Validation Step: Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide-coupled product.
Causality: The use of HBTU as a coupling agent efficiently forms an activated ester of the carboxylic acid, which is then readily attacked by the secondary amine of the propanoate. The tert-butyl ester remains completely inert under these basic conditions.[2]
Protocol 2: Tert-butyl Ester Deprotection
This protocol describes the selective cleavage of the tert-butyl ester to reveal the free carboxylic acid.[2]
Materials:
-
Protected Intermediate from Protocol 1
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (scavenger, optional but recommended)
Procedure:
-
Dissolve the tert-butyl ester-protected compound in DCM (e.g., 0.1 M solution).
-
If the substrate contains electron-rich aromatic rings (like Tryptophan or Tyrosine), add anisole (5-10% v/v) as a scavenger to prevent side reactions from the generated tert-butyl cation.[1]
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise. A common ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction at room temperature for 1-3 hours.
-
Validation Step: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
The resulting crude product can be purified further by crystallization or chromatography if necessary.
Causality: TFA is a strong acid that protonates the ester oxygen, facilitating the elimination of the highly stable tert-butyl cation, which is then trapped by the scavenger or solvent. This process is highly selective for the tert-butyl group over many other functional groups.[2]
Conclusion
The use of this compound represents a strategic investment in the efficiency and success of a research program. While the initial reagent cost is higher than that of simpler methyl or ethyl esters, the benefits manifest in reduced side reactions, higher yields of pure product, and simplified downstream processing. This translates to significant savings in researcher time, solvent usage for purification, and overall project timelines. For complex syntheses where protecting group orthogonality is paramount, the cost is overwhelmingly justified by the scientific and economic benefits.
References
-
Hossain, K. M. I. et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-(methylamino)propanoate
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of the chemical lifecycle. This guide provides a detailed, procedural framework for the proper disposal of tert-butyl 3-(methylamino)propanoate (CAS No. 143707-72-6), ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.
Hazard Identification and Immediate Risk Assessment
Before any handling or disposal activity, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile necessitates careful and deliberate handling to mitigate risks.
According to its Safety Data Sheet (SDS), the compound presents several key hazards identified under the Globally Harmonized System (GHS).[1][2]
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H227 | Combustible liquid[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] |
Causality Insight: The ester and amine functional groups contribute to its irritant properties. The tert-butyl group provides some steric hindrance, but the molecule remains reactive enough to cause significant damage to mucous membranes and skin upon contact. Its classification as a combustible liquid (Category 4) means it has a flashpoint between 60 °C (140 °F) and 93 °C (200 °F), requiring strict avoidance of heat and ignition sources during handling and storage.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the risk assessment, the selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a face shield. | Protects against splashes that can cause serious, irreversible eye damage (H318).[1][2] |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact that leads to irritation (H315). Always check glove manufacturer data for chemical compatibility. |
| Skin/Body Protection | Flame-retardant laboratory coat. | Protects against skin contact and provides a layer of protection from the chemical's combustibility.[1] |
| Respiratory Protection | Use only in a well-ventilated area or under a certified chemical fume hood.[1][2] | Mitigates the risk of inhaling vapors, which can cause respiratory tract irritation (H335).[1][2] |
Waste Stream Characterization and Segregation
Proper disposal begins with correct waste characterization. It is a violation of federal law to dispose of hazardous chemicals down the drain or in the regular trash.[3] The U.S. Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), governs the "cradle-to-grave" management of hazardous waste.[3][4]
The following decision workflow will help you correctly categorize waste containing this compound.
Caption: Waste Stream Decision Workflow for this compound.
Step-by-Step Disposal Protocols
Once the waste stream is identified, follow the appropriate protocol below. All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5][6]
Protocol A: Disposal of Unused/Expired Product (Bulk Liquid)
-
Container Selection: Use the original container if it is in good condition.[6][7] If not, use a clean, dry, chemically compatible container (e.g., glass or polyethylene) with a secure, screw-top cap.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[6] The label must include:
-
Storage: Keep the container tightly closed except when adding waste.[6] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][8] Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture potential leaks.
-
Segregation: Store this waste away from incompatible materials, especially strong oxidizing agents and acids.[9]
-
Pickup Request: Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.
Protocol B: Disposal of Contaminated Solid Waste
This includes items like gloves, weigh boats, pipette tips, and contaminated paper towels.
-
Container Selection: Use a sturdy, leak-proof container that can be securely closed, such as a pail lined with a clear plastic bag or a designated solid waste drum.[7] Do not use biohazard bags unless a biological hazard is also present.[6]
-
Accumulation: Place contaminated items directly into the designated container. Do not allow contaminated items to accumulate on benchtops.
-
Labeling: Clearly label the container with a hazardous waste tag detailing the contents: "Solid Waste contaminated with this compound."
-
Storage & Pickup: Store the sealed container in the SAA and request a pickup when it is full.
Protocol C: Disposal of Spill Cleanup Material
-
Safety First: In the event of a spill, evacuate personnel if necessary and ensure adequate ventilation.[1] Don full PPE as described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[1][5]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a universal binder.[1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) and then soap and water. Collect all cleaning materials as contaminated solid waste.
-
Disposal: Label the container as "Spill Debris with this compound," and manage it according to Protocol B.
Comprehensive Disposal and Collection Workflow
The entire process, from generation to final disposal, must be systematic and compliant. This workflow visualizes the key stages and decision points.
Caption: End-to-End Hazardous Waste Disposal Workflow.
Regulatory Imperatives
Compliance is not optional. Key regulations underpinning these procedures include:
-
EPA (Environmental Protection Agency): The RCRA gives the EPA authority to control hazardous waste from "cradle-to-grave." This includes generation, transportation, treatment, storage, and disposal.[4] Academic laboratories may have alternative management options under 40 CFR Part 262, Subpart K.[10]
-
OSHA (Occupational Safety and Health Administration): OSHA standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous materials (29 CFR 1910 Subpart H), ensure worker safety through proper training, labeling, and access to information like SDSs.[11][12]
By adhering to these detailed procedures, researchers and laboratory managers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, building a culture of safety that extends beyond the benchtop.
References
-
Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories . USA Hazmat Rentals. [Link]
-
Disposal of Chemicals in the Laboratory - Environmental Marketing Services . Environmental Marketing Services. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS . CDMS. [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources . DuraLabel. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . U.S. Environmental Protection Agency. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA . Occupational Safety and Health Administration. [Link]
-
Regulation of Laboratory Waste - American Chemical Society . American Chemical Society. [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
-
Safety Data Sheet - Angene Chemical . Angene Chemical. [Link]
-
Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA . Occupational Safety and Health Administration. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . KPA. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Vanderbilt University Medical Center. [Link]
-
Hazardous Substance Fact Sheet - NJ.gov . New Jersey Department of Health. [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University . Northwestern University. [Link]
-
Hazardous Waste Disposal Guide - Dartmouth Policy Portal . Dartmouth College. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury . University of Canterbury. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 4. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. angenechemical.com [angenechemical.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 3-(methylamino)propanoate
Welcome to your essential guide for the safe handling of Tert-butyl 3-(methylamino)propanoate (CAS No: 143707-72-6). This document provides in-depth, procedural guidance rooted in established safety protocols to ensure your protection and the integrity of your research. As your partner in laboratory safety, we aim to provide value that extends beyond the product itself, fostering a culture of safety and scientific excellence.
Understanding the Hazard Profile
This compound is an amino acid ester commonly used in synthetic chemistry. A thorough understanding of its hazard profile is the foundation of safe handling. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Combustible liquid (Category 4) [1]
-
Causes skin irritation (Category 2) [1]
-
Causes serious eye damage (Category 1) [1]
-
May cause respiratory irritation (Category 3) [1]
The signal word for this chemical is "Danger"[1]. The causality behind these classifications relates to its chemical structure. The amino group can impart corrosive properties, while the ester and tert-butyl groups contribute to its organic nature, making it a skin and respiratory irritant and a combustible liquid.
Core Directive: Personal Protective Equipment (PPE) Selection and Use
A hazard assessment is the first step in any laboratory procedure, dictating the necessary level of personal protection[2]. For this compound, the hazards of serious eye damage, skin irritation, and respiratory irritation mandate a comprehensive PPE strategy.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye damage (Category 1) , standard safety glasses are insufficient.[1]
-
Mandatory: Well-fitting safety goggles that provide a seal around the eyes are required at all times.
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles. This combination provides a robust barrier against direct splashes and vapors.
Hand Protection: Selecting the Right Glove
The directive "wear protective gloves" is a starting point, but the choice of glove material is critical for chemical resistance.[1][3] There is no single glove that protects against all chemicals; therefore, selection must be based on the specific substance being handled.[4] Key factors in glove selection are breakthrough time (BT) and permeation rate.[5]
For this compound, which is an amino acid ester with corrosive properties, the following glove materials are recommended. Always check the manufacturer's specific chemical resistance data.
| Glove Material | Recommendation | Rationale |
| Nitrile | Excellent (for splash protection) | Offers good resistance to bases, oils, and many solvents. It provides a strong barrier against incidental contact.[4] However, it is not recommended for prolonged exposure to certain organic solvents.[6] |
| Neoprene | Good | Provides resistance to a broad range of acids, caustics, and solvents.[4][6] It is a suitable alternative to nitrile. |
| Butyl Rubber | Excellent (for extended contact) | Highly resistant to corrosive acids, bases, alcohols, and esters.[6] Recommended for situations with a higher risk of prolonged contact or immersion. |
| Natural Rubber (Latex) | Poor | While offering good dexterity, latex provides poor protection against many organic solvents and may cause allergic reactions.[4][6] |
Operational Imperative: Never wear powdered latex gloves, as the powder can carry chemical contaminants and poses an inhalation risk.[4] Always inspect gloves for any signs of degradation or punctures before use.[7] Use proper glove removal technique to avoid skin contact.[7]
Body Protection: Shielding Against Spills
-
A standard, flame-resistant laboratory coat is mandatory.
-
For larger scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection.[8]
-
Ensure legs and feet are fully covered. Closed-toe shoes are required; perforated shoes or sandals are strictly prohibited.
Respiratory Protection: When Ventilation is Not Enough
The compound may cause respiratory irritation.[1] All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
If engineering controls are not available or are insufficient to maintain exposure below permissible limits, respiratory protection is required.
-
A NIOSH-approved air-purifying respirator with an organic vapor cartridge is appropriate for nuisance exposures.[7][11]
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.
Workflow for Safe Handling of this compound
Caption: Safe handling workflow from preparation to disposal.
Step 1: Preparation
-
Review the SDS: Before beginning any work, thoroughly read the Safety Data Sheet for this compound.[9]
-
Assemble PPE: Don the appropriate PPE as outlined in Section 2. This includes safety goggles, a lab coat, and chemically compatible gloves (e.g., nitrile for splash protection).
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly. Check the certification sticker and the flow monitor.
Step 2: Handling
-
Work in a Fume Hood: Conduct all manipulations of the chemical inside the fume hood to prevent inhalation of vapors.[10]
-
Avoid Ignition Sources: This compound is a combustible liquid. Keep it away from open flames, hot plates, and other potential ignition sources.[1][12]
-
Prevent Contact: Avoid direct contact with skin and eyes.[7] Use caution when transferring to prevent splashes.
-
Maintain Container Integrity: Keep the container tightly sealed when not in use to prevent the release of vapors.[13]
Step 3: Storage
-
Store Securely: Store the container in a cool, dry, dark, and well-ventilated area.
-
Segregate: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Authorized Access: The container should be stored in a locked cabinet or area with restricted access.[1][3]
Emergency Procedures and Disposal
Spill Management
-
Minor Spill (inside fume hood): If a small spill occurs within the fume hood, absorb it with an inert material (e.g., vermiculite, sand).[1][10] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Major Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[14] Prevent the spill from entering drains.[7]
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][3] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Waste Disposal All waste containing this compound, including empty containers and contaminated absorbents, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Arrange for disposal through a licensed professional waste disposal service, following all local, state, and federal regulations.[7]
By adhering to these rigorous safety protocols, you ensure a secure environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.
References
-
Lab Safety. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents. YouTube. [Link]
-
Genie Scientific. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. [Link]
-
Justrite. (2018, January 30). How to Store Corrosive Chemicals in Laboratories Safely. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from Angene Chemical. [Link]
-
Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Storemasta Blog. [Link]
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management. [Link]
-
University of Tennessee Knoxville EHS. Personal Protective Equipment (PPE). [Link]
-
Agilent. (2015, January 7). Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
University of California, Berkeley EHS. (2016, October 24). Flammable Liquids and Solids. [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. [Link]
-
University of Florida EHS. OSHA Glove Selection Chart. [Link]
-
University of California, San Diego EHS. Hand Protection Chemical Resistance Guide. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. aksci.com [aksci.com]
- 4. hsa.ie [hsa.ie]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 14. sarponggroup.com [sarponggroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




